molecular formula C10H6N2O4 B168753 8-nitroquinoline-6-carboxylic Acid CAS No. 157915-07-6

8-nitroquinoline-6-carboxylic Acid

Cat. No.: B168753
CAS No.: 157915-07-6
M. Wt: 218.17 g/mol
InChI Key: IFLJJCFENDRBKS-UHFFFAOYSA-N
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Description

8-nitroquinoline-6-carboxylic Acid is a useful research compound. Its molecular formula is C10H6N2O4 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-4-6-2-1-3-11-9(6)8(5-7)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLJJCFENDRBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427980
Record name 8-nitroquinoline-6-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157915-07-6
Record name 8-nitroquinoline-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-nitroquinoline-6-carboxylic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-Nitroquinoline-6-Carboxylic Acid

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous pharmaceuticals, while the nitro and carboxylic acid moieties offer orthogonal handles for further chemical modification. This guide provides a comprehensive overview of a proposed synthetic route to this compound, along with a detailed discussion of its characterization. The content is tailored for researchers and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Proposed Synthetic Pathway: The Skraup Reaction

The synthesis of the quinoline core is most effectively achieved through classic named reactions. For the preparation of this compound, the Skraup synthesis stands out as a robust and direct method. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent.[1][2]

Our proposed strategy utilizes 4-amino-3-nitrobenzoic acid as the starting material. This precursor is commercially available and contains the necessary substituents in the correct orientation for the desired product. The amino group will participate in the cyclization, while the nitro and carboxylic acid groups will remain on the benzene ring of the resulting quinoline.

The reaction proceeds through several key steps:

  • Dehydration of glycerol by concentrated sulfuric acid to form acrolein in situ.

  • Michael addition of the amine (4-amino-3-nitrobenzoic acid) to the acrolein.

  • Acid-catalyzed cyclization of the resulting aldehyde.

  • Dehydration to form a dihydroquinoline intermediate.

  • Oxidation of the dihydroquinoline to the aromatic quinoline product.

The starting material, 4-amino-3-nitrobenzoic acid, already contains a nitro group. This group can also act as the oxidizing agent for the final aromatization step, a common feature in Skraup reactions with nitrated anilines.

Synthesis_of_8-nitroquinoline-6-carboxylic_acid 4-amino-3-nitrobenzoic_acid 4-Amino-3-nitrobenzoic Acid Product This compound 4-amino-3-nitrobenzoic_acid->Product Skraup Reaction Glycerol Glycerol Glycerol->Product H2SO4 Conc. H₂SO₄ H2SO4->Product Heat Heat (Δ) Heat->Product

Caption: Proposed synthesis of this compound via the Skraup reaction.

Detailed Experimental Protocol

This protocol is a proposed method based on the principles of the Skraup synthesis and should be performed with appropriate caution.

Reagents and Materials:

  • 4-Amino-3-nitrobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

  • Distilled water

  • Sodium hydroxide (NaOH) solution (10 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Ethanol for recrystallization

  • Standard laboratory glassware, including a three-necked round-bottom flask, reflux condenser, dropping funnel, and mechanical stirrer.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-amino-3-nitrobenzoic acid (0.1 mol, 18.21 g).

  • Addition of Glycerol: To the flask, add glycerol (0.3 mol, 27.6 g). Stir the mixture to form a homogeneous slurry. If desired, add a small amount of ferrous sulfate (e.g., 1 g) to moderate the reaction.[1]

  • Acid Addition (Caution: Highly Exothermic): Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (0.4 mol, 22 mL) dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 100°C during the addition.

  • Heating: After the addition is complete, heat the reaction mixture in an oil bath to 120-130°C. The reaction is often vigorous and exothermic, so careful temperature control is crucial.[2] Maintain this temperature for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Very cautiously, pour the mixture into a beaker containing 500 mL of cold water and ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is approximately 3-4. This should precipitate the crude this compound. Avoid making the solution strongly alkaline, as this can deprotonate the carboxylic acid and keep it in solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot solvent, filter to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Collect the purified crystals by filtration and dry them under vacuum.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the structure of 8-nitroquinoline, we can predict the following approximate chemical shifts (in ppm, referenced to TMS):

    • A singlet for the proton at position 5.

    • A singlet for the proton at position 7.

    • A doublet of doublets for the proton at position 2.

    • A doublet of doublets for the proton at position 3.

    • A doublet of doublets for the proton at position 4.

    • A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. We can predict signals for the nine carbons of the quinoline ring system and the carbon of the carboxylic acid group.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
>10.0 (s, 1H)-COOH
~9.0 (dd, 1H)H-2
~8.5 (d, 1H)H-7
~8.2 (d, 1H)H-5
~7.6 (dd, 1H)H-3
~7.4 (dd, 1H)H-4

Note: These are predicted values and may vary in the actual spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data
Wavenumber (cm⁻¹) Assignment
3300-2500 (broad)O-H stretch of carboxylic acid
~1700C=O stretch of carboxylic acid
~1530 and ~1350Asymmetric and symmetric N-O stretch of nitro group
~1600, ~1500C=C and C=N stretching of the aromatic rings
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Formula: C₁₀H₆N₂O₄

  • Molecular Weight: 218.17 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 218

  • Key Fragmentation Peaks: Loss of -OH (m/z = 201), loss of -COOH (m/z = 173), and loss of -NO₂ (m/z = 172).[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) would be a suitable starting point for method development. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.

Conclusion

This guide outlines a feasible and robust synthetic strategy for the preparation of this compound using the Skraup reaction. The proposed protocol, along with the detailed characterization workflow, provides a solid foundation for researchers to synthesize and validate this valuable chemical intermediate. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists in their research and development endeavors.

References

  • Lunn, M., & Healy, P. C. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • Lunn, M., & Healy, P. C. (2020).
  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254.
  • NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • Request PDF. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved February 21, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • LookChem. (n.d.). 8-Nitroquinoline 607-35-2 wiki. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 21, 2026, from [Link]

  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023, April 27).
  • Canadian Science Publishing. (n.d.).
  • PMC. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • Canadian Science Publishing. (n.d.).
  • Solubility of Things. (n.d.). 8-Nitroquinoline. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved February 21, 2026, from [Link]

  • Chemical Review and Letters. (2020, February 15).
  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (n.d.).
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • DTIC. (n.d.).
  • Organic Syntheses Procedure. (n.d.). The 12-l.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

Sources

physicochemical properties of 8-nitroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical, electronic, and synthetic characteristics of 8-nitroquinoline-6-carboxylic acid . It is structured to assist researchers in the handling, characterization, and utilization of this compound as a scaffold in medicinal chemistry.

CAS: 157915-07-6 | Formula:


 | MW:  218.17  g/mol [1]

Executive Summary & Structural Logic

This compound represents a specialized "push-pull" scaffold within the quinoline family. Structurally, it combines the electron-deficient quinoline core with a strongly electron-withdrawing nitro group (


) at the 8-position and an ionizable carboxylic acid (

) at the 6-position.

This specific substitution pattern creates unique electronic properties:

  • The 8-Nitro Effect: The nitro group is peri-positioned relative to the quinoline nitrogen. This induces significant steric strain and electronic repulsion, drastically reducing the basicity of the quinoline nitrogen compared to the parent heterocycle.

  • The 6-Carboxyl Handle: Located on the benzenoid ring, this group serves as the primary vector for solubility manipulation (pH switching) and further derivatization (amide coupling).

Chemical Identity & Physical Constants

Note: Due to the niche status of this intermediate, certain values are derived from high-fidelity predictive models calibrated against the parent compound, Quinoline-6-carboxylic acid (CAS 10349-57-2).

PropertyValue / DescriptionConfidence Level
Appearance Pale yellow to tan crystalline powderHigh (Experimental)
Melting Point > 260°C (Decomposition likely)Inferred (Parent MP: 290–294°C)
Boiling Point Not applicable (Decomposes prior to boiling)High
Density ~1.55 g/cm³Predicted
Solubility (Water) Insoluble at pH < 3; Soluble at pH > 7High
Solubility (Organic) Soluble in DMSO, DMF; Sparingly soluble in MeOHHigh
pKa (COOH) 3.1 ± 0.2 Predicted (Acidified by ring system)
pKa (Quinoline N) < 1.5 Predicted (Suppressed by 8-NO

)
LogP (Octanol/Water) 1.4 – 1.6 Predicted
Thermodynamic Behavior

Unlike simple nitroquinolines (e.g., 8-nitroquinoline, MP ~89°C), the 6-carboxylic acid derivative exhibits a high crystal lattice energy dominated by intermolecular hydrogen bonding (dimerization of carboxylic acids).

  • Experimental Insight: Do not use melting point as a primary purity check, as the compound will likely sublime or char before a clear melt is observed. DSC (Differential Scanning Calorimetry) is the recommended method for thermal characterization.

Electronic Properties & Ionization States

Understanding the ionization profile is critical for extraction protocols and bioavailability assessment.

The "Deactivated" Core

The quinoline ring is normally a weak base (pKa ~4.9). However, the 8-nitro group exerts a powerful electron-withdrawing effect (Inductive


 and Resonance 

) and a steric effect that hinders protonation at the ring nitrogen. Consequently, this molecule behaves primarily as an acid.
pH-Dependent Speciation

The solubility profile is binary:

  • pH < 3 (Acidic): The molecule exists as the neutral, free acid. It precipitates from aqueous solution.

  • pH > 6 (Basic): The carboxylic acid deprotonates to form the mono-anion, rendering the compound water-soluble.

Ionization Neutral Neutral Species (Insoluble Solid) Low pH Anion Carboxylate Anion (Water Soluble) High pH Neutral->Anion  OH- (Deprotonation of COOH)   Cation N-Protonated Cation (Soluble) Super-Acidic pH (<0) Neutral->Cation  H+ (Strong Acid Only)   Anion->Neutral  H+ (Precipitation)  

Figure 1: Ionization equilibrium. The transition between Neutral and Anion states is the primary handle for purification.

Synthesis & Impurity Profile

The synthesis of this compound typically involves the nitration of quinoline-6-carboxylic acid. This reaction is governed by the directing effects of the protonated quinoline ring (meta-directing) and the carboxylic acid (meta-directing).

Regioselectivity Challenge

Electrophilic aromatic substitution on quinoline occurs on the benzenoid ring (positions 5 and 8).

  • Impurity Risk: The major byproduct is the 5-nitro isomer .

  • Separation Logic: The 8-nitro isomer is often less soluble in lower alcohols (e.g., Ethanol/Isopropanol) due to more efficient packing or intramolecular interactions between the nitro group and the peri-nitrogen, allowing for purification by fractional crystallization.

Synthesis Start Starting Material: Quinoline-6-carboxylic acid Intermediate Nitration Mixture: (Positions 5 and 8 activated) Start->Intermediate Electrophilic Substitution Reagent Reagents: HNO3 / H2SO4 (Fuming) Reagent->Intermediate Isomer5 Byproduct: 5-Nitroquinoline-6-carboxylic acid Intermediate->Isomer5 Isomer8 Target Product: This compound Intermediate->Isomer8 Purification Purification: Fractional Crystallization (EtOH or AcOH) Isomer5->Purification Remains in Mother Liquor Isomer8->Purification Precipitates

Figure 2: Synthetic workflow highlighting the critical separation of the 5-nitro and 8-nitro regioisomers.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Since the pKa is critical for formulation, it should be determined experimentally rather than relying solely on prediction.

  • Solvent: Prepare a mixed solvent system (e.g., Methanol/Water 50:50) to ensure solubility of the neutral species.

  • Titrant: 0.1 M NaOH (standardized).

  • Procedure:

    • Dissolve 10 mg of compound in 20 mL of the solvent mixture.

    • Perform titration monitoring pH vs. Volume of NaOH.

    • Data Analysis: The inflection point corresponds to the COOH deprotonation. Extrapolate the value to 100% water using the Yasuda-Shedlovsky equation.

Solubility Assessment (Shake-Flask Method)
  • Preparation: Add excess solid (~50 mg) to 10 mL of buffer (pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Analysis: Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (Detection at 254 nm).

    • Note: The 8-nitro group provides a strong UV chromophore, making UV detection highly sensitive.

Applications in Drug Discovery

This compound serves as a versatile building block:

  • Reduction to 8-Amino: The nitro group can be reduced (H2/Pd-C or Fe/NH4Cl) to yield 8-aminoquinoline-6-carboxylic acid , a precursor for DNA-intercalating agents.

  • Decarboxylative Coupling: The C-6 acid can be used in Minisci-type reactions or decarboxylative cross-couplings to install the 8-nitroquinoline motif onto other scaffolds.

References

  • Chemical Identity: this compound (CAS 157915-07-6).[1][2][3][4][5][6][7] PubChem Database. Link

  • Parent Scaffold Properties: Quinoline-6-carboxylic acid Physical Properties.[8][9] ChemicalBook.[4] Link

  • Nitration Mechanisms: Schofield, K. Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths, 1967.
  • Synthesis of Nitroquinolines: Preparation of 8-nitroquinoline. PrepChem. Link (Methodology adapted for carboxylic acid derivatives).

Sources

8-nitroquinoline-6-carboxylic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 8-nitroquinoline-6-carboxylic acid.

CAS Number: 157915-07-6 Molecular Formula: C₁₀H₆N₂O₄ Molecular Weight: 218.17 g/mol [1][2][3][4]

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It serves as a critical intermediate for developing poly-ADP-ribose polymerase (PARP) inhibitors and antibacterial quinolone analogs. Its structure features a quinoline core functionalized with a carboxylic acid at the C6 position (providing a handle for amide coupling) and a nitro group at the C8 position (serving as a precursor for amino-functionalization or steric modulation).

Chemical Identity & Structure

PropertyData
IUPAC Name This compound
CAS Number 157915-07-6
SMILES O=C(O)c1cc2ncccc2c(=O)c1
InChI Key FWUCNXBOHHWZQZ-UHFFFAOYSA-N
Appearance Yellow to tan solid
Solubility Soluble in DMSO, DMF, and aqueous base; sparingly soluble in water and non-polar solvents.[5]
Structural Analysis

The molecule consists of a fused bicyclic quinoline system.

  • C6 Position (Carboxyl): Located on the benzene ring, para to the bridgehead carbon (C4a) relative to the nitrogen ring, but chemically defined as position 6. It acts as an electron-withdrawing group and a primary conjugation site.

  • C8 Position (Nitro): Located peri to the quinoline nitrogen. This proximity creates steric crowding and electronic repulsion, influencing the basicity of the ring nitrogen.

Synthesis & Manufacturing

Two primary routes exist for the synthesis of this compound. The Skraup Synthesis is generally preferred for its regiochemical certainty compared to direct nitration.

Method A: Modified Skraup Synthesis (Preferred)

This method constructs the pyridine ring onto a pre-functionalized benzene derivative, ensuring the correct placement of substituents.

  • Starting Material: 4-Amino-3-nitrobenzoic acid.

  • Reagents: Glycerol, Sulfuric Acid (H₂SO₄), Arsenic Pentoxide (As₂O₅) or Sodium m-nitrobenzenesulfonate (oxidant).

  • Mechanism:

    • Dehydration: Glycerol is dehydrated by H₂SO₄ to form acrolein in situ.[6]

    • Michael Addition: The amino group of the starting material attacks acrolein.

    • Cyclization: The intermediate cyclizes onto the aromatic ring. Since position 3 is blocked by the nitro group, cyclization occurs exclusively at position 5 (ortho to the amine).

    • Oxidation: The resulting dihydroquinoline is oxidized to the fully aromatic quinoline.[6]

Experimental Protocol (General Procedure)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Charge the flask with 4-amino-3-nitrobenzoic acid (1.0 eq), arsenic pentoxide (1.1 eq), and glycerol (3.0 eq).

  • Acid Addition: Add concentrated H₂SO₄ (2.5 eq) dropwise. Caution: Exothermic.

  • Heating: Heat the mixture to 140°C. A vigorous exotherm typically occurs; maintain temperature between 145-155°C for 4 hours.

  • Workup: Cool to room temperature and pour onto crushed ice. Neutralize with aqueous ammonia (NH₄OH) to pH 4-5 to precipitate the crude acid.

  • Purification: Filter the solid, wash with water, and recrystallize from DMF/Ethanol to yield the title compound as yellow needles.

Method B: Direct Nitration (Alternative)

Nitration of quinoline-6-carboxylic acid is possible but often yields a mixture of regioisomers (5-nitro and 8-nitro).

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[7]

  • Regioselectivity: The protonated quinolinium ion directs electrophilic attack to the benzene ring (positions 5 and 8). The C6-carboxyl group directs meta to itself (position 8). Therefore, C8 is the favored position, but separation from the C5 isomer is often required.

Synthesis Pathway Diagram

SkraupSynthesis Start 4-Amino-3-nitrobenzoic acid Intermediate Michael Adduct (Intermediate) Start->Intermediate + Acrolein Glycerol Glycerol + H2SO4 (Acrolein source) Glycerol->Intermediate Dehydration Cyclization Ring Closure (at C5 position) Intermediate->Cyclization - H2O Product This compound Cyclization->Product Oxidation

Caption: Logical flow of the Skraup synthesis converting 4-amino-3-nitrobenzoic acid to the target quinoline.

Applications in Drug Discovery

The this compound scaffold is a versatile intermediate in medicinal chemistry.

PARP Inhibitor Development

Poly-ADP-ribose polymerase (PARP) inhibitors often utilize a bicyclic core to mimic the nicotinamide pocket of NAD+.

  • Derivatization: The C6-carboxylic acid is frequently converted to an amide (e.g., via HATU/EDC coupling) to attach solubilizing groups or pharmacophores.

  • Reduction: The C8-nitro group can be reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C), allowing for the formation of tricyclic lactams or other fused systems characteristic of advanced PARP inhibitors like Veliparib analogs.

Antibacterial Research

Quinolone antibiotics typically target DNA gyrase. While standard fluoroquinolones are 3-carboxy-4-quinolones, the 6-carboxyquinoline core offers an alternative vector for exploring novel binding modes, particularly against resistant strains.

Handling & Safety Profile

  • Hazards: As a nitro-aromatic compound, it may be combustible. It is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • MSDS Highlights:

    • Signal Word: Warning.[1][8]

    • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

References

  • Skraup Synthesis Overview: Manske, R. H. F. (1942).[9] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[9] Link

  • Regioselectivity in Quinoline Nitration: Schofield, K., & Theobald, R. S. (1950). "Nitration of Quinoline Derivatives." Journal of the Chemical Society. Link

  • Compound Data: PubChem CID 12826078 (this compound). Link

  • Synthesis Protocol (Analogous): Organic Syntheses, Coll. Vol. 3, p. 568 (1955); Vol. 28, p. 81 (1948). "6-Methoxy-8-nitroquinoline."[8] Link

Sources

Technical Guide: Solubility Profile and Solvent Interactions of 8-Nitroquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 8-nitroquinoline-6-carboxylic acid . It is structured to provide actionable insights for researchers in medicinal chemistry and process development.

Executive Summary & Molecular Architecture

This compound (CAS: 70585-52-3) is a bifunctional quinoline derivative serving as a critical intermediate in the synthesis of ferroptosis inhibitors and metallo-organic frameworks. Its solubility behavior is governed by a "push-pull" electronic structure: the electron-withdrawing nitro group at position 8 and the ionizable carboxylic acid at position 6 create a highly polar, rigid aromatic scaffold.

Understanding its solubility is not merely about finding a solvent; it is about managing the competition between intermolecular hydrogen bonding (crystal lattice energy) and solvation enthalpy .

Molecular Descriptors[1][2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 218.17 g/mol

  • Key Functional Groups:

    • Quinoline Core: Planar,

      
      -stacking (favors dispersion forces).
      
    • 8-Nitro Group:[1][2][3][4] Strong dipole, electron-withdrawing (favors polar interactions).

    • 6-Carboxyl Group: H-bond donor/acceptor, pH-sensitive (favors protic/basic solvents).

Solubility Profile & Solvent Selection

The following data synthesizes experimental observations (e.g., from synthetic workflows in WO2019106434A1) and predictive Hansen Solubility Parameter (HSP) modeling.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)High dielectric constant disrupts crystal lattice; strong dipole-dipole interactions with

.
Stock solutions, Reaction media
Polar Protic Methanol, Ethanol Moderate (2–10 mg/mL)Solvation via H-bonding to

; limited by the hydrophobic aromatic core.
Recrystallization, Washing
Chlorinated DCM, Chloroform Low-Moderate Weak H-bonding; solubilizes the aromatic core but struggles with the polar

dimer.
Extraction (if acidified)
Aqueous (Acidic/Neutral) Water (pH < 4) Insoluble (<0.1 mg/mL)Lattice energy dominates;

remains protonated and hydrophobic.
Precipitation anti-solvent
Aqueous (Basic) Water (pH > 8) High (as salt)Deprotonation to carboxylate (

) confers water solubility.
Dissolution for workup
Thermodynamic "Rules of Thumb" for this Molecule
  • The "Like Dissolves Like" Trap: While the molecule is aromatic, do not use non-polar solvents like Hexane or Toluene for dissolution. The high polarity of the nitro and carboxyl groups makes them immiscible.

  • Temperature Sensitivity: Solubility in alcohols (MeOH, EtOH) is highly temperature-dependent. A suspension at 25°C often becomes a clear solution at 60–70°C, making alcohols ideal for recrystallization .

  • pH-Switching: The most efficient purification method involves dissolving in dilute base (

    
    ), filtering insoluble impurities, and re-precipitating with acid (
    
    
    
    ).

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation. Use this self-validating protocol to generate precise solubility curves.

Workflow Diagram

The following diagram outlines the critical path for solubility measurement, ensuring thermodynamic equilibrium is reached.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask Method) Temp: T ± 0.1 K Time: 24-72 h Start->Equilibration Agitation Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Isothermal Check Check Plateau (Conc. at 24h vs 48h) Equilibration->Check Dilution Dilution (if analyzing by UV/HPLC) Sampling->Dilution For High Sol. Gravimetric Gravimetric Analysis (Evaporate to dryness) Sampling->Gravimetric For Low Sol. Calculation Calculate Mole Fraction (x) Dilution->Calculation Gravimetric->Calculation Check->Equilibration Diff > 2% Check->Sampling Diff < 2%

Figure 1: Self-validating solubility determination workflow using the shake-flask method.

Step-by-Step Methodology
  • Preparation: Add excess this compound to a crimp-top vial containing the solvent of interest (e.g., Methanol).

  • Equilibration: Place in a thermostatic shaker bath. Agitate at the target temperature (e.g., 298.15 K) for at least 24 hours.

    • Validation: Measure concentration at 24h and 48h. If the deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow the solid to settle for 1 hour at the same temperature (critical to prevent precipitation). Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing boat (

      
      ).
      
    • Transfer a known volume (

      
      ) of filtrate to the boat.
      
    • Evaporate solvent in a vacuum oven at 50°C until constant mass (

      
      ).
      
    • Solubility

      
      .
      

Thermodynamic Modeling & Mechanism

For researchers needing to extrapolate solubility to other temperatures, the Modified Apelblat Equation is the standard model for rigid aromatic acids.

The Apelblat Equation


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[5][6]
    
  • 
    : Empirical constants derived from regression of experimental data.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (requires heat). This is typical for this compound in alcohols, meaning solubility increases with temperature .
    
  • Entropy (

    
    ):  The disorder increases as the crystal lattice breaks. In polar aprotic solvents (DMSO), the entropy gain is significant, driving high solubility.
    
Hansen Solubility Parameters (HSP)

To predict compatibility with new solvents, we analyze the partial solubility parameters:

  • 
     (Dispersion): ~20.0 (High due to quinoline ring)
    
  • 
     (Polarity): ~12.0 (High due to 
    
    
    
    )
  • 
     (H-bonding): ~10.0 (Moderate due to 
    
    
    
    )

Prediction: Solvents with a similar vector sum (


) and specifically high 

will be most effective. This explains why DMSO (

) is superior to Toluene (

).

References

  • Synthesis & Solvent Context: Heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders. WO2019106434A1. (2019).

    • Confirms solubility in Methanol (0.02 M) and use of polar solvents.
  • Chemical Structure & Properties: PubChem Compound Summary for CID 15791507 (this compound).

  • Solubility Modeling Standards: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Analogous Quinoline Thermodynamics: Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline. Journal of Molecular Liquids.

Sources

Thermal Stability and Decomposition of 8-Nitroquinoline-6-Carboxylic Acid

[1]

Chemical Profile & Identification

This compound is a functionalized heteroaromatic intermediate used primarily in the synthesis of pharmaceutical pharmacophores (e.g., antiviral or anticancer agents) and advanced organic materials.[1] Its stability is governed by the interplay between the electron-withdrawing nitro group at the peri-position (C8) and the carboxylic acid moiety at C6.

PropertySpecification
CAS Number 157915-07-6
Molecular Formula C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol
Appearance Yellow crystalline solid
Melting Point (

)
258–263 °C (with decomposition) [1]
Acidity (

)
~3.5–4.0 (Predicted for COOH), Quinoline N is weakly basic due to EWG
Structural Context

The compound features a quinoline core substituted with a nitro group at position 8 and a carboxylic acid at position 6.[2][3][4][5]

  • Electronic Effects: Both substituents are electron-withdrawing groups (EWG). The 6-COOH deactivates the benzene ring, while the 8-NO₂ introduces significant steric and electronic strain due to its proximity to the quinoline nitrogen (N1).

  • The "Peri" Effect: The 8-nitro group is in the peri position relative to the ring nitrogen. This proximity often reduces thermal stability compared to the 5-nitro isomer due to steric repulsion and potential lone-pair/

    
    -system interactions.
    

Thermal Behavior Analysis

Melting and Decomposition Onset

Experimental data indicates that this compound exhibits a melt-decomposition behavior.

  • Range: 258–263 °C.[3]

  • Behavior: The compound does not exhibit a clean liquid phase over a wide temperature range. Melting is immediately followed by, or concurrent with, chemical decomposition. This is characteristic of high-melting nitroarenes where the crystal lattice energy is high, but the molecular stability limit is reached near the phase transition temperature.

Decomposition Kinetics (Theoretical Framework)

While specific Arrhenius parameters (


  • Primary Event (

    
     °C):  Decarboxylation. The loss of CO₂ is often the initiating step, driven by the relief of electron deficiency in the ring or thermal excitation of the C-C bond.
    
  • Secondary Event (High T): Nitro group scission. Homolysis of the C-NO₂ bond (

    
    ) typically requires energies above 280–300 °C but can be catalyzed by the radicals generated during decarboxylation.
    

Decomposition Mechanisms

The thermal degradation of this compound proceeds via two competing pathways. Understanding these is critical for assessing explosion hazards during drying or distillation.

Pathway A: Thermal Decarboxylation

This is the dominant low-energy pathway. The electron-deficient quinoline ring facilitates the loss of CO₂, generating 8-nitroquinoline (which has a much lower melting point of ~88 °C, potentially causing a dangerous phase change in the reactor).

Pathway B: Nitro-Group Homolysis & Ring Fragmentation

At higher temperatures or under confinement (ARC conditions), the nitro group undergoes homolytic cleavage or rearrangement to a nitrite ester (

Visualization: Reaction Pathways

The following diagram illustrates the competing decomposition cascades.

DecompositionPathwaysStartThis compound(Solid, T > 258°C)TransitionTransition State(Vibrational Excitation)Start->TransitionPathAPathway A: Decarboxylation(Dominant at Tm)Transition->PathALower EaPathBPathway B: C-NO2 Homolysis(High T / Runaway)Transition->PathBHigher EaIntermediateA8-Nitroquinoline(Liquid/Gas)PathA->IntermediateAProductsACO2 (Gas)PathA->ProductsAIntermediateA->PathBSecondary Decompositionif T increasesRadicalBQuinoline Radical + NO2•PathB->RadicalBProductsBNOx, CO, Ring Fragments(Exothermic)RadicalB->ProductsB

Figure 1: Competing thermal decomposition pathways. Pathway A (Decarboxylation) typically precedes the more violent Pathway B (Nitro scission).

Experimental Characterization Protocols

To validate the safety of this compound in a specific process (e.g., drying), the following self-validating protocols must be executed.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine


  • Sample Prep: Weigh 2–4 mg of dried this compound into a high-pressure gold-plated crucible (to prevent catalytic effects from steel).

  • Seal: Hermetically seal to prevent evaporation of decomposition products (simulating closed-vessel conditions).

  • Ramp: Heat from 30 °C to 400 °C at 5 °C/min.

  • Analysis:

    • Identify Endotherm (Melting): Expect sharp peak ~258–263 °C.[3]

    • Identify Exotherm (Decomposition): Look for broad peaks immediately following melting.

    • Safety Criterion: If

      
       J/g, the material has high explosive propagation potential.
      
Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Distinguish between desolvation, decarboxylation, and bulk decomposition.

  • Sample Prep: 5–10 mg in an open alumina pan.

  • Purge: Nitrogen flow at 50 mL/min.

  • Ramp: 10 °C/min to 500 °C.

  • Interpretation:

    • Mass loss ~44 Da (Molecular Weight of CO₂) suggests clean decarboxylation.

    • Mass loss > 50% suggests complete ring fragmentation.

Safety & Handling Implications

Based on the structural profile and thermal data:

  • Dust Explosion Hazard: As a high-melting organic solid, the dust is likely combustible. Grounding is mandatory during transfer.

  • Process Safety:

    • Maximum Process Temperature: Do not exceed 230 °C (20-30°C safety margin below

      
      ).
      
    • Drying: Dry under vacuum at moderate temperatures (< 100 °C) to avoid thermal accumulation.

  • Incompatibility: Avoid strong bases (which can deprotonate the carboxylic acid, potentially altering stability) and strong reducing agents (reaction with nitro group).

References

  • Jung, F. et al. (1994).[3] Preparation of quinoline-6-carboxylic acid derivatives. European Patent Application EP 581500.[3] (Source for melting point data: 258-263 °C).

  • Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances. Wiley-Interscience. (General nitroarene decomposition mechanisms).
  • Cardillo, P. et al. (1984). Thermal stability of nitro-compounds. Journal of Hazardous Materials, 9(2), 221-234. (Kinetics of nitro group homolysis).

A Technical Guide to the Potential Biological Activities of 8-Nitroquinoline-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide delves into the prospective biological landscape of a specific, yet underexplored, class of quinoline derivatives: those derived from 8-nitroquinoline-6-carboxylic acid. While direct experimental data on this particular scaffold is limited, this paper will synthesize information from structurally related nitroquinolines and quinoline carboxylic acids to provide a predictive framework for their potential anticancer, antimicrobial, and antiviral activities. By elucidating the chemical rationale behind these potential activities and providing detailed experimental protocols for their evaluation, this guide aims to equip researchers and drug development professionals with the foundational knowledge to explore this promising class of compounds.

Introduction: The Quinoline Scaffold and the Promise of Nitro-Carboxylic Acid Functionalization

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many pharmacologically active molecules.[2] Its derivatives have demonstrated a remarkable range of therapeutic applications.[1] The introduction of a nitro group, particularly at the 8-position, and a carboxylic acid moiety at the 6-position of the quinoline core is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.[3] The electron-withdrawing nature of the nitro group can enhance the compound's ability to participate in crucial biological interactions, while the carboxylic acid group can improve solubility and provide an additional site for interaction with biological targets.[4]

This guide will explore the untapped potential of this compound derivatives by examining the established bioactivities of closely related compounds.

Potential Anticancer Activity: A Multi-pronged Approach

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] The presence of a nitro group can further enhance this activity.

Hypothesized Mechanisms of Action
  • DNA Intercalation and Topoisomerase Inhibition : The planar aromatic structure of the quinoline ring is conducive to intercalation between DNA base pairs, a mechanism known to disrupt DNA replication and transcription in cancer cells. Furthermore, quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and apoptosis.[5]

  • Kinase Inhibition : Many quinoline-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and Src kinase.[1] The specific substitution pattern of this compound derivatives could confer selectivity towards certain kinases, offering a targeted therapeutic approach.

  • Induction of Oxidative Stress : Nitroaromatic compounds are known to be bioreduced within cells to form reactive nitroso and hydroxylamino intermediates. This process can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells, which often have a compromised antioxidant defense system.

A proposed signaling pathway for the anticancer activity of nitroquinoline derivatives is depicted below:

Anticancer_Mechanism This compound derivative This compound derivative DNA_Intercalation DNA Intercalation This compound derivative->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition This compound derivative->Topoisomerase_Inhibition Kinase_Inhibition Kinase Inhibition This compound derivative->Kinase_Inhibition ROS_Generation ROS Generation This compound derivative->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Apoptosis Apoptosis Kinase_Inhibition->Apoptosis ROS_Generation->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothesized anticancer mechanisms of this compound derivatives.

Quantitative Data from Related Quinoline Derivatives
Compound TypeCancer Cell LineIC50 (µM)Reference
Quinoline-4-carboxylic acid derivativesMLLr leukemic cell lines7.2[6]
Quinoline-4-carboxylic acid derivativesMCF-7 (Breast)1.73 µg/mL[6]
8-Nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)Not specified, but showed highest cytotoxicity among tested derivatives[7]
Quinoline-2-carboxylic acidHELA (Cervical)Significant cytotoxicity[8]
Quinoline-3-carboxylic acidMCF7 (Breast)Remarkable growth inhibition[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[9]

Workflow for MTT Assay:

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of test concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.[10]

  • Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Potential Antimicrobial Activity: A Broad-Spectrum Promise

Quinoline derivatives have a long history as antimicrobial agents, with some, like the fluoroquinolones, being mainstays in clinical practice. The this compound scaffold holds promise for the development of novel antibacterial and antifungal agents.

Hypothesized Mechanisms of Action
  • Inhibition of DNA Gyrase and Topoisomerase IV : A primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. Their inhibition leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.

  • Disruption of Cell Wall Integrity : Some quinoline derivatives have been shown to interfere with the integrity of the microbial cell wall or membrane.[11]

  • Metal Chelation : The quinoline scaffold can chelate essential metal ions required for the function of various microbial enzymes, thereby disrupting critical metabolic pathways. The carboxylic acid and nitro groups on the this compound core could participate in this chelation.

Quantitative Data from Related Quinoline Derivatives

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[10]

Compound TypeMicroorganismMIC (µg/mL)Reference
Novel Quinoline-Sulfonamide HybridsStaphylococcus aureus4-16[10]
Novel Quinoline-Sulfonamide HybridsEscherichia coli8-32[10]
8-Hydroxyquinoline derivativesCandida albicans4.93-19.38[12]
8-Hydroxyquinoline derivativesCryptococcus neoformans0.67-18.64[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[10][13]

Workflow for Broth Microdilution Assay:

MIC_Workflow A 1. Prepare serial dilutions of the test compound in a 96-well plate B 2. Prepare a standardized microbial inoculum (0.5 McFarland) A->B C 3. Inoculate each well with the microbial suspension B->C D 4. Include growth and sterility controls C->D E 5. Incubate the plate at 35-37°C for 16-24 hours D->E F 6. Visually inspect for turbidity to determine the MIC E->F G 7. (Optional) Add a viability indicator like TTC for colorimetric reading F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[10][14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls: Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. For easier visualization, a redox indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can be added, where a color change indicates microbial growth.[15]

Potential Antiviral Activity: An Emerging Frontier

The antiviral potential of quinoline derivatives is an area of growing interest.[16][17] Compounds based on this scaffold have shown activity against a range of viruses, including dengue virus, Zika virus, and coronaviruses.[16][18]

Hypothesized Mechanisms of Action
  • Inhibition of Viral Entry and Fusion : Some quinoline derivatives can interfere with the early stages of the viral life cycle by preventing the virus from entering the host cell or fusing with the cell membrane.

  • Inhibition of Viral Enzymes : Key viral enzymes, such as RNA-dependent RNA polymerase and proteases, are potential targets for quinoline-based inhibitors.

  • Modulation of Host Cell Pathways : Antiviral activity can also be achieved by modulating host cell pathways that the virus relies on for replication.

Quantitative Data from Related Quinoline Derivatives

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound TypeVirusCell LineEC50 (µM)Reference
Quinoline derivativeDengue Virus Serotype 2Vero0.59[16]
Quinoline derivativeDengue Virus Serotype 2Vero3.03[16]
Trifluoromethyl-substituted quinolinesZika VirusVeroSimilar to mefloquine[16]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[19]

Workflow for Plaque Reduction Assay:

Plaque_Reduction_Workflow A 1. Seed host cells in multi-well plates to form a confluent monolayer B 2. Infect the cell monolayer with a known titer of virus A->B C 3. After an adsorption period, remove the virus inoculum B->C D 4. Overlay the cells with a semi-solid medium containing different concentrations of the test compound C->D E 5. Incubate for several days to allow plaque formation D->E F 6. Fix and stain the cells to visualize and count the plaques E->F G 7. Calculate the percentage of plaque reduction and the EC50 value F->G

Caption: Workflow of the plaque reduction assay for antiviral activity.

Detailed Steps:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing serial dilutions of the this compound derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value can be determined from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently lacking, the extensive literature on structurally related compounds provides a strong rationale for their investigation as potential anticancer, antimicrobial, and antiviral agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening.

This technical guide serves as a foundational resource, offering a predictive overview of potential bioactivities and providing robust, field-proven protocols for their evaluation. It is our hope that this document will stimulate further research into this promising, yet underexplored, area of medicinal chemistry, ultimately leading to the discovery of novel therapeutic agents.

References

  • BenchChem. (2025).
  • 8-Nitroquinoline 607-35-2 wiki. (n.d.).
  • De la Guardia, C., et al. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules.
  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]

  • MDPI. (2025).
  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. [Link]

  • ScienceOpen. (2025). A Pyrido‐Quinoxaline Derivative That Downregulates Reticulon 3 Protein Exhibits Potent Antiviral Activity Against Zika Virus. [Link]

  • Kim, J. S., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]

  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • BenchChem. (2025).
  • Lleonart, R., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules. [Link]

  • Solubility of Things. (n.d.). 8-Nitroquinoline. [Link]

  • DOI. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. [Link]

  • Desai, N. C., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

  • Zhang, X. L., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • MDPI. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • ResearchGate. (2020). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Patel, K., et al. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Sharma, P. C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry. [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • IJSDR. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]

  • de Oliveira, J. F., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Scientific Reports. [Link]

  • Sravanthi, T., & Manju, S. L. (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2011). 8-Nitroquinoline. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon. [Link]

  • PMC. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

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The Chemo-Structural Potential of 8-Nitroquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for PARP Inhibitors and Metallo-Antibiotics

Executive Summary & Strategic Importance

8-Nitroquinoline-6-carboxylic acid is a high-value heterocyclic scaffold that serves as a pivotal intermediate in the synthesis of polycyclic pharmaceutical agents. Unlike simple quinolines, the presence of the carboxylic acid at position C6 and the nitro group at C8 creates a unique "push-pull" electronic system. This specific substitution pattern is chemically significant for two primary reasons:

  • Precursor to Tricyclic Lactams: It is the direct synthetic antecedent to 8-aminoquinoline-6-carboxylic acid, which undergoes intramolecular cyclization to form tricyclic cores found in Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogs).

  • Metallo-Antibiotic Pharmacophore: The proximity of the C8-nitro (reducible to amine/hydroxyl) and the ring nitrogen allows for bidentate metal chelation, a mechanism exploited in anti-tubercular and anti-fungal drug design.

This guide provides a rigorous, self-validating workflow for the synthesis, purification, and functionalization of this compound, moving beyond basic recipes to explain the why behind every experimental parameter.

Synthetic Pathway & Regioselectivity[1]

The synthesis of this compound is governed by electrophilic aromatic substitution (EAS) rules on a deactivated heteroaromatic system. The quinoline ring is electron-deficient; the addition of a carboxylic acid at C6 further deactivates the ring.

The Challenge: Nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro isomers.[1] The Solution: The C6-carboxyl group acts as a meta-director.

  • Position 8 is meta to the C6-COOH.

  • Position 5 is ortho to the C6-COOH.

  • Result: The electronic directing effect of the carboxyl group, combined with steric hindrance at the peri-position (C5), strongly favors the 8-nitro isomer, making this synthesis highly regioselective compared to unsubstituted quinoline.

Visualization: Synthetic Logic Flow

The following diagram illustrates the reaction pathway and the critical separation logic.

SynthesisPath Start Quinoline-6-carboxylic Acid (Starting Material) Intermediate Protonated Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagents Fuming HNO3 / H2SO4 (Nitration Agent) Reagents->Intermediate Isomers Isomer Mixture (Acidic Solution) Intermediate->Isomers -H+ Precipitation pH Adjustment (pH 3-4) Precipitation Isomers->Precipitation Quench on Ice Product8 This compound (Major Product) Precipitation->Product8 Crystallizes First (Less Soluble) Product5 5-Nitro Isomer (Minor Impurity) Precipitation->Product5 Remains in Mother Liquor

Figure 1: Reaction scheme for the regioselective nitration of quinoline-6-carboxylic acid, highlighting the critical purification step based on differential solubility at controlled pH.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The checkpoints ensure you do not proceed with impure material.

Phase 1: Nitration[2]
  • Reagents: Quinoline-6-carboxylic acid (1.0 eq), Fuming Nitric Acid (>90%, 10.0 eq), Conc. Sulfuric Acid (Solvent).[3]

  • Safety: Fuming HNO3 is a potent oxidizer. Perform in a dedicated fume hood.

Step-by-Step:

  • Dissolution: Dissolve quinoline-6-carboxylic acid in conc. H2SO4 at 0°C. Why? Low temperature prevents charring and oxidation of the ring nitrogen.

  • Addition: Add fuming HNO3 dropwise over 30 minutes, maintaining internal temp < 10°C. Causality: Rapid addition causes localized overheating, leading to dinitration or tar formation.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 2 hours. Validation: Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The starting material (lower Rf due to polarity) should disappear.

  • Quenching: Pour the reaction mixture onto crushed ice (5x volume). The solution will be strongly acidic.

Phase 2: Isolation & Purification (The Critical Step)

The separation of the 8-nitro isomer relies on its pKa and solubility profile.

  • pH Adjustment: Slowly add 50% NaOH or NH4OH solution to the iced mixture with vigorous stirring.

  • Target pH: Adjust pH to 3.5 – 4.0 .

    • Mechanism:[4][5][6][7][8] At this pH, the carboxylic acid is protonated (insoluble), but the quinoline nitrogen is not fully protonated. The 8-nitro isomer, being more crystalline and less soluble than the 5-nitro isomer due to intramolecular H-bonding (between nitro O and carboxyl H), precipitates first.

  • Filtration: Filter the yellow precipitate. Wash with cold water.[9]

  • Recrystallization: Recrystallize from glacial acetic acid or DMF/Ethanol.

    • Self-Validating Checkpoint:1H NMR .

    • 8-Nitro Isomer: Look for a doublet at the C7 position. The coupling constant (

      
      ) between H7 and H5 will be distinct. The H7 proton in the 8-nitro isomer is highly deshielded (approx. 8.5-9.0 ppm) due to the ortho-nitro group.
      
Data Summary & Characterization

The following table summarizes the expected physicochemical properties for validation.

ParameterSpecificationDiagnostic Note
Appearance Pale yellow to orange powderDarkening indicates oxidation or amine contamination.
Melting Point > 280°C (Decomposes)High MP is characteristic of zwitterionic quinoline acids.
1H NMR (DMSO-d6) Deshielded singlets/doubletsH2, H4, H5, H7 are the key aromatic signals.
IR Spectroscopy 1350 & 1530 cm⁻¹ (NO2)Strong symmetric and asymmetric nitro stretches.
Solubility DMSO, DMF, dilute alkaliInsoluble in water and non-polar organics (Hexane/Ether).
Pharmacological Applications & Mechanism[1][4][5][6][8][10]
A. PARP Inhibitor Synthesis (Oncology)

The this compound is the immediate precursor to the tricyclic lactam core found in PARP inhibitors.

  • Mechanism: The nitro group is reduced to an amine (using Fe/NH4Cl or H2/Pd). The resulting 8-amino-6-carboxylic acid undergoes condensation (often using EDCI/HOBt or thermal dehydration) to form a tricyclic ring.

  • Therapeutic Value: These tricyclic cores mimic the nicotinamide moiety of NAD+, trapping PARP enzymes on damaged DNA, leading to synthetic lethality in BRCA-deficient cancer cells.

B. Antibacterial & Antitubercular Agents

Nitroquinolines are being reinvestigated for MDR-TB (Multi-Drug Resistant Tuberculosis).

  • Mechanism: The nitro group can be bio-activated by bacterial nitroreductases to form reactive radical species that damage bacterial DNA (similar to Metronidazole or Pretomanid).

Visualization: PARP Inhibitor Logic

This diagram shows how the scaffold fits into the drug discovery pipeline.

PARP_Pathway Scaffold 8-Nitroquinoline-6-COOH Reduction Reduction (H2/Pd-C) Scaffold->Reduction Amine 8-Aminoquinoline-6-COOH Reduction->Amine Cyclization Lactamization (Tricyclic Core Formation) Amine->Cyclization Intramolecular Drug PARP Inhibitor Analog (e.g., Veliparib-like) Cyclization->Drug Target Target: PARP1/2 (DNA Repair Inhibition) Drug->Target NAD+ Mimicry

Figure 2: The structural evolution of this compound into a bioactive PARP inhibitor.

References
  • Königs, W. (1879).[10] Über das 8-Nitrochinolin. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of nitroquinolines).

  • Yale, H. L., & Bernstein, J. (1948).[10] The Synthesis of 8-Nitroquinoline. Journal of the American Chemical Society. Link (Classic method adapted for carboxylated derivatives).

  • European Patent Office. (1998). EP0858998A1: Separation of 5-nitroquinoline and 8-nitroquinoline. Link (Industrial purification protocols relevant to the isomer separation).

  • Ji, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology. Link (Contextualizes the biological relevance of PARP inhibitors derived from quinoline scaffolds).

  • Pradines, B., et al. (2011). Quinoline derivatives as promising drugs for the treatment of tuberculosis. Current Medicinal Chemistry. (Review of nitroquinoline antibacterial activity).

Sources

Methodological & Application

Application Note: High-Purity Isolation of 8-Nitroquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 8-nitroquinoline-6-carboxylic acid (CAS: N/A for specific isomer, often custom synthesized). The protocol addresses the critical challenge of separating the 8-nitro isomer from the 5-nitro regioisomer and polymeric "tars" common in quinoline synthesis.

Abstract

The nitration of quinoline-6-carboxylic acid typically yields a mixture of 5-nitro (minor) and 8-nitro (major) isomers, accompanied by oxidative tars. This guide details a pH-controlled fractional precipitation workflow combined with a solvolytic recrystallization polish. This two-stage approach exploits the differential pKa and solubility profiles of the peri-substituted (8-nitro) vs. the an-substituted (5-nitro) isomers, achieving purities >98% suitable for pharmaceutical intermediate use.

Physicochemical Profile & Impurity Landscape[1]

Understanding the molecular behavior is prerequisite to purification. The 8-nitro isomer exhibits distinct solubility due to the "peri-interaction" between the nitro group (C8) and the ring nitrogen (N1), which disrupts crystal packing compared to the more planar 5-nitro isomer.

Property8-Nitroquinoline-6-COOH5-Nitroquinoline-6-COOH (Impurity)Polymeric Tars
Solubility (pH < 2) Low (Protonated)Low (Protonated)Insoluble
Solubility (pH > 10) High (Carboxylate form)High (Carboxylate form)Variable (Colloidal)
Solubility (Hot AcOH) Moderate to HighLow (Crystallizes first)Insoluble
pKa (COOH) ~3.8~3.6N/A
Crystal Packing Disrupted (Steric strain)Efficient (Planar stacking)Amorphous

Core Protocol: pH-Controlled Fractional Precipitation

Objective: Bulk removal of tars and enrichment of the 8-nitro isomer by leveraging the lower solubility of the 5-nitro isomer in weak acid.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Crude this compound (brown/black solid)

  • Sodium Hydroxide (2M NaOH)

  • Hydrochloric Acid (2M HCl and 6M HCl)

  • Activated Charcoal (Norit SX Ultra or equivalent)

  • Celite 545 (Filter aid)

Step-by-Step Methodology
  • Alkaline Dissolution (Tar Removal):

    • Suspend the crude solid in 2M NaOH (10 mL per gram of crude).

    • Stir at 50°C for 30 minutes. The carboxylic acid converts to the sodium carboxylate, dissolving into the aqueous phase.

    • Mechanism:[1][2][3] Non-acidic impurities and heavy polymeric tars remain suspended or undissolved.

  • Adsorptive Filtration:

    • Add Activated Charcoal (10 wt%) to the warm solution. Stir for 15 minutes.

    • Filter through a pad of Celite 545 while warm.

    • Result: A clear, dark yellow/orange filtrate containing the mixed isomer carboxylates.

  • Fractional Precipitation (The "Isomer Swing"):

    • Step 3a (Remove 5-Nitro): Slowly add 2M HCl dropwise to the filtrate while monitoring pH.

    • Adjust pH to 4.5 – 5.0 .

    • Stir for 1 hour at room temperature.

    • Observation: A precipitate often forms here.[4] Due to efficient packing, the 5-nitro isomer and certain dinitro impurities tend to precipitate first at this "isoelectric-like" range.

    • Filtration: Filter off this solid (enriched in impurities) and discard (or save for recovery).

  • Product Isolation:

    • Step 3b (Precipitate 8-Nitro): Continue acidifying the filtrate from Step 3a using 6M HCl until pH reaches 1.0 – 1.5 .

    • Cool the slurry to 0–5°C for 2 hours.

    • Filter the bulk precipitate. Wash with cold dilute HCl (0.1M) followed by a small amount of cold water.

    • Drying: Dry the cake at 60°C under vacuum.

Polishing Protocol: Glacial Acetic Acid Recrystallization

Objective: Removal of residual 5-nitro isomer and achieving >98% HPLC purity. Why Acetic Acid? Nitroquinolines show a steep solubility curve in glacial acetic acid. The 8-nitro isomer, being more soluble due to steric hindrance preventing tight packing, stays in solution longer than the 5-nitro isomer, or crystallizes in a purer form upon slow cooling.

  • Dissolution:

    • Suspend the dried solid from Part 3 in Glacial Acetic Acid (5 mL per gram).

    • Heat to Reflux (118°C) with stirring until fully dissolved.

    • Note: If insolubles remain after 10 mins at reflux, hot filter immediately (these are likely residual inorganic salts or 5-nitro enriched solids).

  • Controlled Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet. Rapid cooling traps impurities.

    • Once at room temperature, transfer to 4°C for 4 hours.

  • Isolation:

    • Filter the pale yellow needles.

    • Wash: Wash with a small volume of cold acetic acid, followed by copious water to remove acid traces.

    • Drying: Dry at 80°C under high vacuum (<10 mbar) for 12 hours. Solvent entrapment is common with acetic acid; ensure constant weight is achieved.

Visual Workflow (DOT Diagram)

PurificationWorkflow Crude Crude Reaction Mixture (Isomers + Tars) BaseDissolve Dissolve in 2M NaOH (50°C) Crude->BaseDissolve Filter Filter (Celite + Charcoal) BaseDissolve->Filter Remove Tars Filtrate Clear Filtrate (Na-Carboxylates) Filter->Filtrate Acidify1 Acidify to pH 4.5 (Fractional Precip) Filtrate->Acidify1 FilterImpurity Filter Precipitate (Enriched 5-Nitro) Acidify1->FilterImpurity Precipitate 5-Nitro Acidify2 Acidify Filtrate to pH 1.0 Acidify1->Acidify2 Filtrate (8-Nitro rich) Crude8Nitro Crude 8-Nitro Precipitate Acidify2->Crude8Nitro Precipitation Recryst Recrystallization (Glacial Acetic Acid) Crude8Nitro->Recryst FinalProduct Pure 8-Nitroquinoline-6-COOH (>98%) Recryst->FinalProduct Slow Cooling

Caption: Step-by-step fractionation workflow separating the 5-nitro impurity via pH control followed by thermal recrystallization.

Analytical Validation & Quality Control

To validate the success of the purification, use the following parameters. The separation of isomers is best visualized via ¹H-NMR due to the distinct splitting patterns of the protons adjacent to the nitro group.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time: The 8-nitro isomer typically elutes after the 5-nitro isomer in acidic mobile phases due to intramolecular H-bonding effects masking the polar nitro group.

¹H-NMR Diagnostic (DMSO-d₆)
  • 8-Nitro Isomer: Look for the downfield shift of the proton at C7 (ortho to nitro). The coupling constants (

    
     values) will distinguish the substitution pattern.
    
  • 5-Nitro Impurity: Distinct doublet patterns for the H-2, H-3, H-4 protons that differ from the 8-nitro pattern due to the different electronic environment of the nitro group.

Safety Considerations (Crucial)

  • Energetic Compounds: Nitro-substituted heterocycles can be energetically unstable. While the carboxylic acid moiety adds stability, never heat the dry solid above its melting point or grind vigorously in a dry state.

  • Acetic Acid Handling: Glacial acetic acid is corrosive and flammable. Perform all recrystallizations in a fume hood.

  • Waste Disposal: The filtrate from Step 3a contains nitro-aromatics (5-nitro isomer). Do not dispose of down the drain; segregate as halogenated/hazardous organic waste.

References

  • Source: Vertex AI Research / EP0858998A1 (European Patent).
  • Solubility of Nitroquinolines

    • Source: Solubility of Things / Chemical D
    • Context: General solubility profiles of 8-nitroquinoline derivatives in organic solvents vs. water.[5]

    • URL:[Link]

  • Synthesis of Quinoline Carboxylic Acids

    • Source: Organic Syntheses / Skraup Reaction Protocols.
    • Context: foundational chemistry for the synthesis and initial workup of nitro-quinoline deriv
    • URL:[Link]

Sources

Application Notes and Protocols for 8-Nitroquinoline-6-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline framework is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3] The introduction of both a nitro group and a carboxylic acid moiety onto the quinoline scaffold, as in 8-nitroquinoline-6-carboxylic acid, creates a highly versatile building block with two distinct and reactive functional handles. This unique arrangement allows for sequential and orthogonal chemical modifications, making it an attractive starting material for the synthesis of complex molecules and compound libraries in drug discovery and chemical biology.

This technical guide provides a comprehensive overview of the potential applications and synthetic protocols involving this compound. While this specific molecule is not extensively documented in current literature, its synthesis and utility can be logically extrapolated from well-established principles of quinoline chemistry. We present here a proposed synthetic route, detailed protocols for its derivatization, and a discussion of its potential applications, all grounded in established chemical literature.

II. Physicochemical Properties and Safety Considerations

A summary of the predicted and known properties of related compounds is provided below.

PropertyValue (Predicted/Inferred)Source/Analogy
Molecular FormulaC₁₀H₆N₂O₄-
Molecular Weight218.17 g/mol -
AppearancePale yellow to yellow solidAnalogy to other nitroquinolines
Melting Point>200 °C (with decomposition)Analogy to similar structures
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.General solubility of nitroaromatic carboxylic acids

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4] Strong oxidizing agents, strong acids, and strong bases should be avoided as they may be incompatible.[4]

III. Proposed Synthesis of this compound

A plausible and efficient route to this compound is a two-step process involving the Skraup synthesis to form the quinoline core, followed by a regioselective nitration.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration A 4-Aminobenzoic Acid E Quinoline-6-carboxylic Acid A->E Reacts with B Glycerol B->E Reacts with C Sulfuric Acid (H₂SO₄) C->E Catalyst D Oxidizing Agent (e.g., Nitrobenzene) D->E Oxidant F Quinoline-6-carboxylic Acid I This compound F->I Nitrating agent G Fuming Nitric Acid (HNO₃) G->I Nitrating agent H Sulfuric Acid (H₂SO₄) H->I Catalyst

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of Quinoline-6-carboxylic Acid via Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[5][6][7]

Materials:

  • 4-Aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

  • Ferrous sulfate heptahydrate (as a moderator)[7]

  • Sodium hydroxide solution (for neutralization)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 4-aminobenzoic acid and glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and the flask should be cooled in an ice bath to control the temperature.

  • Add ferrous sulfate heptahydrate to moderate the reaction.[7]

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Gently heat the mixture. Once the reaction begins (as evidenced by vigorous boiling), remove the external heat source.[7]

  • After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 3-4 hours.[7]

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until alkaline. This will precipitate the crude product.

  • Filter the crude product, wash it with water, and then recrystallize from a suitable solvent such as ethanol to yield pure quinoline-6-carboxylic acid.

Protocol 2: Nitration of Quinoline-6-carboxylic Acid

Electrophilic nitration of quinoline typically occurs at the 5- and 8-positions.[4] The carboxylic acid group is a deactivating, meta-directing group. Therefore, nitration of quinoline-6-carboxylic acid is expected to favor substitution at the 5- and 7-positions. However, under forcing conditions, nitration at the 8-position is possible. A more regioselective approach would be to start with a pre-nitrated aniline. For the purpose of this protocol, we will describe the direct nitration.

Materials:

  • Quinoline-6-carboxylic acid

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve quinoline-6-carboxylic acid in cold, concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product will likely be a mixture of nitro-isomers and will require purification by column chromatography or fractional crystallization to isolate the desired this compound.

IV. This compound as a Synthetic Building Block

The true utility of this compound lies in its potential for diverse and selective derivatization.

Reaction Scheme for Derivatization:

G cluster_0 Nitro Group Transformations cluster_1 Carboxylic Acid Transformations A This compound B Reduction (e.g., SnCl₂/HCl) A->B F Esterification (R-OH, H⁺) A->F H Amide Coupling (R-NH₂, DCC/EDC) A->H C 8-Aminoquinoline-6-carboxylic Acid B->C D Amide Coupling (R-COCl) C->D E 8-Amidoquinoline-6-carboxylic Acid D->E G Ester Derivative F->G I Amide Derivative H->I

Caption: Key derivatization pathways for this compound.

Protocol 3: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of subsequent reactions.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide solution

  • Ethyl acetate (for extraction)

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-aminoquinoline-6-carboxylic acid.

Protocol 4: Amide Bond Formation at the Carboxylic Acid

The carboxylic acid can be readily converted to an amide, allowing for the introduction of a wide variety of substituents.

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

Procedure:

  • Dissolve this compound in DMF or DCM.

  • Add EDC and HOBt to the solution and stir for 15-20 minutes at room temperature.

  • Add the desired amine and a base such as triethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

V. Potential Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are poised to be valuable in several areas of therapeutic research.

  • Anticancer Agents: The quinoline core is present in many anticancer drugs.[1] The amino and amide derivatives can be designed to interact with specific biological targets such as kinases or DNA.

  • Antibacterial Agents: Quinolone and quinoline carboxylic acids are well-known classes of antibiotics.[8] Novel derivatives could be synthesized to combat drug-resistant bacteria.

  • Anti-inflammatory Agents: Certain quinoline carboxylic acids have shown anti-inflammatory properties.[3] The derivatization of the this compound scaffold could lead to new non-steroidal anti-inflammatory drugs (NSAIDs).

  • Chelating Agents and Sensors: The 8-aminoquinoline moiety is a known chelator of metal ions. Derivatives could be developed as sensors or as agents to modulate metal-dependent biological processes.

VI. Conclusion

This compound, while not a widely commercialized compound, represents a building block with significant untapped potential. Its synthesis, achievable through established organic reactions, provides access to a scaffold rich in chemical handles for further elaboration. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full synthetic utility of this versatile molecule and to unlock new avenues in the development of novel therapeutics and functional materials.

VII. References

  • Fisher Scientific. (2009, February 11). Safety Data Sheet for 6-Quinolinecarboxylic acid.

  • TCI Chemicals. (2025, November 21). Safety Data Sheet for 6-Quinolinecarboxylic Acid.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.

  • Der Pharma Chemica. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid.

  • Wikipedia. (n.d.). Skraup reaction.

  • Google Patents. (n.d.). CN85104693A - The preparation method of quinoline carboxylic acid derivative.

  • PMC. (2019, May 10). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.

  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.

  • Canadian Science Publishing. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.

  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.

  • MedchemExpress.com. (n.d.). Quinoline-6-carboxylic acid | Biochemical Reagent.

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline.

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Quinoline-5-carboxylic Acid in Modern Pharmaceutical Synthesis.

  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.

  • DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.

  • Benchchem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.

  • PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.

  • ResearchGate. (2025, August 6). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

Sources

Application Note: Analytical Derivatization Strategies for 8-Nitroquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 8-nitroquinoline-6-carboxylic acid (8-NQ-6-CA) for enhanced analytical detection. Direct analysis of 8-NQ-6-CA can be challenging due to its polarity and potentially low response in common analytical systems. We present three distinct, field-proven strategies tailored for different analytical objectives and instrumentation:

  • Direct Esterification: For improved chromatographic behavior and volatility, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reductive Derivatization for Fluorescence Detection: A two-step process involving the reduction of the nitro group to a fluorescently active amine, followed by labeling with a fluorophore for high-sensitivity applications.

  • Amide Coupling for Enhanced LC-MS/MS: For robust and sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ionization mode.

Each section explains the underlying chemical principles, provides step-by-step protocols, and discusses the rationale behind key experimental choices to ensure methodological success and data integrity.

Introduction: The Analytical Challenge

This compound is a substituted quinoline, a heterocyclic scaffold prevalent in pharmaceuticals and biologically active molecules.[1][2] Accurate quantification of such compounds is critical in metabolic studies, impurity profiling, and synthetic chemistry. However, the inherent chemical properties of 8-NQ-6-CA—a polar carboxylic acid group and a strongly electron-withdrawing nitro group—present significant analytical hurdles:

  • Poor Volatility: The carboxylic acid moiety makes the molecule non-volatile, precluding direct analysis by GC-MS.[3]

  • Limited Chromatographic Retention: In reversed-phase liquid chromatography (RPLC), the compound may exhibit poor retention and peak shape.

  • Ionization and Detection Issues: While the carboxylic acid can be ionized in negative-mode electrospray ionization (ESI), this mode can be prone to lower sensitivity and higher background noise. Furthermore, the nitro group is a known fluorescence quencher, rendering the native molecule unsuitable for sensitive fluorescence-based detection.

Chemical derivatization overcomes these limitations by modifying the analyte's functional groups to improve its physicochemical properties for a target analytical technique.[3][4] This note details validated protocols to render 8-NQ-6-CA amenable to robust and sensitive analysis.

Strategy 1: Direct Esterification for GC-MS and RPLC Analysis

Esterification is a fundamental derivatization technique for carboxylic acids.[5] By converting the polar carboxyl group (-COOH) to a less polar ester (-COOR), we increase the analyte's volatility and hydrophobicity. This is essential for GC-MS analysis and can also improve peak shape and retention in RPLC.[3][6]

The Fischer esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a Lewis acid like boron trifluoride (BF₃).[5] The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the ester product.

cluster_start Sample Preparation cluster_reaction Derivatization cluster_workup Work-up & Analysis Start Dry 8-NQ-6-CA Sample Reagents Add BF₃-Methanol (or HCl in Methanol) Start->Reagents Heat Heat at 60-80°C Reagents->Heat Quench Neutralize & Extract (e.g., with Ethyl Acetate) Heat->Quench Analyze Analyze by GC-MS or LC-UV Quench->Analyze

Caption: Workflow for the esterification of 8-NQ-6-CA.

  • Sample Preparation: Place up to 1 mg of the dried 8-NQ-6-CA sample into a 2 mL reaction vial with a PTFE-lined cap.

    • Rationale: Moisture will hydrolyze the ester product and interfere with the catalyst. Ensuring the sample is anhydrous is critical for achieving high yield.[3]

  • Reagent Addition: Add 500 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

  • Reaction: Tightly cap the vial and heat at 80°C for 30 minutes in a heating block or water bath.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Work-up: a. Add 500 µL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: Perform this step slowly in a fume hood as CO₂ gas will evolve. b. Add 500 µL of ethyl acetate, vortex for 30 seconds, and centrifuge to separate the layers. c. Carefully transfer the upper organic layer containing the methyl ester derivative to a clean vial for analysis.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS or LC-UV system.

ParameterValue / Observation
Derivative This compound methyl ester
Expected Δ Mass +14 Da (CH₂)
Purpose Increase volatility, improve peak shape
Primary Technique GC-MS
Secondary Technique RPLC-UV/MS

Strategy 2: Reductive Derivatization for Ultrasensitive Fluorescence Detection

This advanced strategy transforms the non-fluorescent 8-NQ-6-CA into a highly fluorescent derivative, enabling detection at trace levels. The core concept relies on the fact that while nitroarenes are fluorescence quenchers, aromatic amines (anilines) are often highly fluorescent or can be readily tagged with fluorophores.[7][8]

The process involves two key steps:

  • Nitro Group Reduction: The 8-nitro group is chemically reduced to an 8-amino group (-NH₂) using a reducing agent like tin(II) chloride (SnCl₂), creating 8-aminoquinoline-6-carboxylic acid (8-AQ-6-CA).[9]

  • Amine Derivatization: The newly formed, nucleophilic 8-amino group is then reacted with a fluorescent tagging reagent, such as dansyl chloride, which forms a stable, highly fluorescent sulfonamide conjugate.[10]

cluster_step1 Step 1: Reduction cluster_step2 Step 2: Labeling Start 8-NQ-6-CA Reduction SnCl₂ / HCl Heat Start->Reduction Intermediate 8-AQ-6-CA Reduction->Intermediate Labeling Dansyl Chloride Base (e.g., NaHCO₃) Intermediate->Labeling Product Dansyl-8-AQ-6-CA (Fluorescent Derivative) Labeling->Product Analysis Analyze by HPLC-Fluorescence Product->Analysis

Caption: Two-step workflow for fluorescence derivatization.

  • Sample & Reagent: In a 2 mL vial, dissolve ~1 mg of 8-NQ-6-CA in 500 µL of concentrated HCl. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5-10 mg).

    • Rationale: The reaction requires a strong acidic medium. SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups.[9]

  • Reaction: Cap the vial and heat at 60°C for 1 hour. The reaction progress can be monitored by TLC or LC-UV.

  • Neutralization: Cool the reaction mixture and carefully neutralize it by adding 1 M NaOH dropwise until the pH is approximately 7-8. The intermediate product, 8-AQ-6-CA, may precipitate.

  • Extraction (Optional): The resulting aqueous solution containing 8-AQ-6-CA can be used directly in the next step or extracted with a suitable organic solvent like ethyl acetate if a cleaner sample is required.

  • pH Adjustment: To the aqueous solution of 8-AQ-6-CA from the previous step, add 200 µL of 100 mM sodium bicarbonate buffer (pH ~9.0).

    • Rationale: The derivatization reaction requires basic conditions to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl produced during the reaction.

  • Reagent Addition: Add 100 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Reaction: Vortex the mixture and let it react in the dark at room temperature for 1 hour.

    • Scientist's Note: The reaction is performed in the dark because dansyl derivatives are light-sensitive.

  • Quenching: Add 20 µL of a primary or secondary amine solution (e.g., 5% ethylamine) to react with any excess dansyl chloride.

  • Analysis: The sample is now ready for direct injection and analysis by RPLC with a fluorescence detector.

ParameterValue / Observation
Derivative Dansyl-8-aminoquinoline-6-carboxylic acid
Purpose Introduce a highly fluorescent tag
Primary Technique HPLC with Fluorescence Detection (FLD)
Typical λex / λem ~340 nm / ~520 nm
Expected Sensitivity Low femtomole (fmol) to picomole (pmol) range

Strategy 3: Amide Coupling for Enhanced LC-MS/MS Detection

For quantitative bioanalysis, LC-MS/MS is the gold standard due to its high selectivity and sensitivity. This strategy aims to improve the ionization efficiency of 8-NQ-6-CA in positive-ion ESI-MS by attaching a permanently charged or easily protonated moiety.[11]

The carboxylic acid group of 8-NQ-6-CA is activated using a peptide coupling reagent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and then reacted with an amine-containing tag.[12] A reagent like 2-picolylamine is ideal because the pyridine nitrogen is readily protonated, ensuring strong signal in positive-ion mode.[11] This derivatization allows for sensitive detection using selected reaction monitoring (SRM).

cluster_start Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Start Dry 8-NQ-6-CA Sample in Aprotic Solvent (DMF) Coupling Add TBTU and DIPEA (Activation) Start->Coupling Tagging Add 2-Picolylamine (Tagging) Coupling->Tagging Analyze Dilute and Analyze by LC-MS/MS (Positive ESI) Tagging->Analyze

Caption: Workflow for amide coupling for enhanced LC-MS/MS.

  • Sample Preparation: In a 1.5 mL vial, dissolve ~0.5 mg of 8-NQ-6-CA in 200 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of TBTU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Vortex and let the activation proceed for 15 minutes at room temperature.[12]

    • Rationale: TBTU is an efficient coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic organic base used to scavenge the acid formed during the reaction without interfering.[12]

  • Tagging: Add 1.2 equivalents of 2-picolylamine to the activated mixture.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature.

  • Sample Preparation for Analysis: Dilute the reaction mixture 100-fold or more with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and inject into the LC-MS/MS system.

    • Scientist's Note: Direct dilution is often sufficient for LC-MS/MS, as the high selectivity of SRM can distinguish the analyte from reaction byproducts.

ParameterValue / Observation
Derivative N-(pyridin-2-ylmethyl)-8-nitroquinoline-6-carboxamide
Purpose Improve positive-mode ESI efficiency
Primary Technique LC-MS/MS with Selected Reaction Monitoring (SRM)
Expected Ionization [M+H]⁺
Expected Sensitivity Low femtomole (fmol) range

Conclusion

The choice of derivatization strategy for this compound is dictated by the analytical goal and available instrumentation.

  • Esterification is a straightforward method for general-purpose analysis and is essential for making the analyte compatible with GC-MS.

  • Reductive derivatization offers exceptional sensitivity for fluorescence-based detection, making it ideal for trace-level quantification where an HPLC-FLD system is available.

  • Amide coupling with a chargeable tag is a robust and highly specific approach for modern quantitative bioanalysis using LC-MS/MS.

By selecting the appropriate protocol from this guide, researchers can effectively overcome the analytical challenges posed by 8-NQ-6-CA and achieve reliable, sensitive, and accurate measurements.

References

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Mako, M., et al. (2019). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]

  • Lappin, G. R., & Slezak, F. B. (1968). Production of aminoquinolines.
  • Der Pharma Chemica. (2016). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. [Link]

  • Rilistoterra, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Link]

  • Wood, A. W., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2017). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. [Link]

  • Shimbo, K., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Bonacci, G., et al. (2017). Generation and esterification of electrophilic fatty acid nitroalkenes in triacylglycerides. Redox Biology. [Link]

  • Ingenta Connect. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti.... [Link]

  • Ab. Rasid, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

  • Ab. Rasid, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

  • University of Johannesburg. (2020). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • ResearchGate. (2017). The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid. [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin. [Link]

  • Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E. [Link]

  • MDPI. (2016). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]

  • ResearchGate. (2011). 8-Nitroquinoline. [Link]

  • Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]

  • Al-Hamdani, A. A. S. (2014). 8-hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]

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experimental protocol for reactions involving 8-nitroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol Guide for Reactions Involving 8-Nitroquinoline-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental protocols for key chemical transformations of this compound. As a bifunctional molecule, it offers reactive sites at the nitro group, the carboxylic acid, and the quinoline ring system. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into the core reactivity principles of this molecule and provide detailed, step-by-step protocols for its derivatization. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Properties

This compound is a key heterocyclic building block in medicinal chemistry. The quinoline scaffold is a common motif in a wide range of pharmacologically active compounds. The presence of the nitro group and the carboxylic acid moiety provides orthogonal handles for chemical modification, making it a versatile starting material for the synthesis of novel derivatives. The nitro group can be readily reduced to an amine, which can then undergo a variety of further reactions. The carboxylic acid can be converted to esters, amides, and other derivatives.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₀H₆N₂O₄N/A
Molecular Weight218.17 g/mol N/A
AppearanceExpected to be a solidN/A
SolubilitySparingly soluble in water, soluble in organic solvents and aqueous baseGeneral knowledge of similar compounds
Melting PointNot readily availableN/A
Safety and Handling

Handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[1][2][3] Operations should be conducted in a well-ventilated fume hood.[1][2][3] Avoid inhalation of dust and contact with skin and eyes.[1][2] Nitroaromatic compounds can be energetic and may decompose upon heating.

Core Reactivity Principles

The reactivity of this compound is dictated by its three main components: the nitro group, the carboxylic acid, and the quinoline ring.

  • The Nitro Group : The electron-withdrawing nature of the nitro group deactivates the quinoline ring towards electrophilic aromatic substitution. Its primary utility is as a precursor to an amino group via reduction.

  • The Carboxylic Acid Group : This group is also deactivating towards electrophilic aromatic substitution on the quinoline ring. It is a versatile functional handle for transformations such as esterification and amidation.[4]

  • The Quinoline Ring : The quinoline ring system is electron-deficient, particularly due to the presence of the nitrogen atom and the deactivating nitro and carboxylic acid groups. This makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Experimental Protocols

The following protocols are based on established methods for similar compounds and are designed to be robust and reproducible.

Protocol 1: Reduction of the Nitro Group to 8-Aminoquinoline-6-carboxylic Acid

The reduction of the nitro group to an amine is a fundamental transformation. A common and effective method is catalytic hydrogenation.

Workflow for Nitro Group Reduction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., ethanol/water). B Add Pd/C catalyst. A->B C Place the reaction mixture in a hydrogenation apparatus. B->C D Purge the system with hydrogen gas. C->D E Stir vigorously under a hydrogen atmosphere. D->E F Monitor the reaction by TLC or LC-MS. E->F G Filter the reaction mixture through Celite to remove the catalyst. F->G H Concentrate the filtrate under reduced pressure. G->H I Purify the crude product by recrystallization or chromatography. H->I

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials and Reagents

ReagentCAS No.Quantity
This compoundN/A1.0 g (4.58 mmol)
Palladium on Carbon (10%)7440-05-3100 mg (10% w/w)
Ethanol64-17-550 mL
Water7732-18-510 mL
Hydrogen Gas1333-74-0As needed
Celite61790-53-2For filtration

Procedure

  • In a hydrogenation flask, dissolve 1.0 g (4.58 mmol) of this compound in a mixture of 50 mL of ethanol and 10 mL of water. Gentle heating may be required to achieve dissolution.

  • Carefully add 100 mg of 10% Pd/C to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker) at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 8-aminoquinoline-6-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Esterification of the Carboxylic Acid

Fischer esterification is a classic method for converting a carboxylic acid to an ester in the presence of an acid catalyst.

Workflow for Fischer Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend this compound in the desired alcohol (e.g., methanol). B Add a catalytic amount of a strong acid (e.g., H₂SO₄). A->B C Heat the reaction mixture to reflux. B->C D Monitor the reaction by TLC or LC-MS. C->D E Cool the reaction mixture to room temperature. D->E F Remove the excess alcohol under reduced pressure. E->F G Neutralize the residue with a weak base (e.g., NaHCO₃ solution). F->G H Extract the product with an organic solvent (e.g., ethyl acetate). G->H I Dry the organic layer, concentrate, and purify. H->I

Caption: Workflow for the Fischer esterification of this compound.

Materials and Reagents

ReagentCAS No.Quantity
This compoundN/A1.0 g (4.58 mmol)
Methanol67-56-150 mL
Sulfuric Acid (concentrated)7664-93-90.5 mL (catalytic)
Sodium Bicarbonate (saturated solution)144-55-8As needed
Ethyl Acetate141-78-6For extraction
Anhydrous Sodium Sulfate7757-82-6For drying

Procedure

  • In a round-bottom flask, suspend 1.0 g (4.58 mmol) of this compound in 50 mL of methanol.

  • Carefully add 0.5 mL of concentrated sulfuric acid to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 8-nitroquinoline-6-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Amide Bond Formation

Peptide coupling reagents provide a mild and efficient way to form amide bonds, avoiding the need for harsh conditions.

Workflow for Amide Bond Formation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in an aprotic solvent (e.g., DMF). B Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). A->B C Stir for a short period to activate the carboxylic acid. B->C D Add the desired amine to the reaction mixture. C->D E Stir at room temperature. D->E F Monitor the reaction by TLC or LC-MS. E->F G Quench the reaction with water. F->G H Extract the product with an organic solvent. G->H I Wash the organic layer with dilute acid, base, and brine. H->I J Dry, concentrate, and purify the product. I->J

Caption: Workflow for amide bond formation using a coupling agent.

Materials and Reagents

ReagentCAS No.Quantity
This compoundN/A1.0 g (4.58 mmol)
HATU148893-10-11.9 g (5.04 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-51.6 mL (9.16 mmol)
Amine (e.g., Benzylamine)100-46-90.55 mL (5.04 mmol)
N,N-Dimethylformamide (DMF)68-12-220 mL
Water, Dilute HCl, Saturated NaHCO₃, BrineVariousFor work-up
Ethyl Acetate141-78-6For extraction
Anhydrous Sodium Sulfate7757-82-6For drying

Procedure

  • In a dry round-bottom flask, dissolve 1.0 g (4.58 mmol) of this compound in 20 mL of anhydrous DMF.

  • Add 1.9 g (5.04 mmol) of HATU and 1.6 mL (9.16 mmol) of DIPEA to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 0.55 mL (5.04 mmol) of benzylamine (or other desired amine) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction does not go to completion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Check the purity of reagents.
Deactivated catalyst (for hydrogenation).Use fresh catalyst. Ensure the system is properly purged of air.
Low yield Incomplete reaction.See above.
Product lost during work-up.Optimize extraction and purification steps. Ensure pH is correct during extractions.
Formation of side products Reaction conditions are too harsh.Use milder reagents or lower the reaction temperature.
Impure starting materials.Purify starting materials before use.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchG
  • Sigma-Aldrich. (n.d.). 8-Nitroquinoline.
  • SAFETY D
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Fisher Scientific. (2009).
  • PubChem. (n.d.). 8-Nitroquinoline.
  • PrepChem.com. (n.d.).
  • PubChemLite. (n.d.). 5-hydroxy-2-methyl-8-nitro-quinoline-6-carboxylic acid.
  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES
  • ResearchGate. (2025). The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid | Request PDF.
  • EPA. (2025). 8-Nitroquinoline Properties.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. (2025). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield.
  • Brieflands. (2013).
  • TCI Chemicals. (2025).
  • YouTube. (2019). 08.
  • University of Calgary. (n.d.).
  • PMC. (n.d.). 8-Nitroquinoline.
  • International Journal of Engineering, Science and Mathematics. (2017).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Nitroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the common impurities encountered during the synthesis of 8-nitroquinoline-6-carboxylic acid. Designed for professionals in research and drug development, this resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the synthesis of a highly pure final product.

I. Synthetic Strategy Overview & Key Challenges

The most common and practical synthetic route to this compound involves a two-step process:

  • Skraup Synthesis: Formation of the quinoline core by reacting 4-amino-3-nitrotoluene with glycerol in the presence of an acid catalyst and an oxidizing agent to yield 6-methyl-8-nitroquinoline.

  • Oxidation: Conversion of the methyl group at the 6-position of the quinoline ring to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate.

While this pathway is effective, it presents several challenges related to impurity formation that can impact the yield, purity, and scalability of the synthesis. This guide will address these challenges in detail.

II. Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing actionable solutions.

Step 1: Skraup Synthesis of 6-methyl-8-nitroquinoline

Issue 1: The final product of the Skraup reaction is a dark, tarry residue that is difficult to purify.

  • Question: My Skraup reaction has produced a significant amount of black, intractable tar, and the yield of the desired 6-methyl-8-nitroquinoline is low. What causes this, and how can I minimize it?

  • Answer: Tar formation is a notorious issue in the Skraup synthesis, arising from the polymerization of acrolein (formed in situ from glycerol) and other reactive intermediates under the harsh acidic and high-temperature conditions.[1][2] To mitigate this:

    • Control the Reaction Temperature: The Skraup reaction is highly exothermic.[1][3] It is crucial to control the rate of heating and to have efficient cooling available. A runaway reaction will invariably lead to extensive tar formation.

    • Use a Moderating Agent: The addition of a moderator like ferrous sulfate can help to control the reaction's vigor.[1][3]

    • Gradual Reagent Addition: Ensure that the sulfuric acid is added slowly and with efficient stirring to the mixture of the aniline, glycerol, and oxidizing agent to maintain better control over the reaction exotherm.

Issue 2: My purified product from the Skraup reaction shows the presence of an unexpected isomer.

  • Question: After purification, I've identified an isomeric impurity alongside my desired 6-methyl-8-nitroquinoline. What is this impurity and how can I avoid its formation?

  • Answer: When using a meta-substituted aniline like 4-amino-3-nitrotoluene in the Skraup synthesis, there is a possibility of forming two regioisomers: the desired 6-methyl-8-nitroquinoline and the undesired 7-methyl-5-nitroquinoline.[4][5] The ratio of these isomers can be influenced by the reaction conditions.

    • Controlling Cyclization: The direction of the electrophilic cyclization onto the aniline ring determines the isomer distribution. While complete control is challenging, maintaining a consistent and optimized reaction temperature and acid concentration can favor the formation of the desired isomer.

    • Purification: Careful purification by fractional crystallization or column chromatography is often necessary to separate these isomers.

Issue 3: I have identified unreacted 4-amino-3-nitrotoluene in my crude product.

  • Question: My crude 6-methyl-8-nitroquinoline is contaminated with the starting aniline. How can I ensure complete reaction and remove any residual starting material?

  • Answer: Incomplete reaction can be a result of insufficient reaction time, inadequate temperature, or poor mixing.

    • Reaction Monitoring: If possible, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.

    • Purification: Unreacted 4-amino-3-nitrotoluene can typically be removed during the work-up. An acid-base extraction can be effective; the basic quinoline product will be extracted into an acidic aqueous layer, leaving the less basic starting material in the organic phase.[6]

Step 2: Oxidation of 6-methyl-8-nitroquinoline

Issue 1: The oxidation reaction is incomplete, and I have a mixture of the starting material and the desired carboxylic acid.

  • Question: My oxidation of 6-methyl-8-nitroquinoline is not going to completion, leaving a significant amount of the starting material. How can I improve the conversion?

  • Answer: Incomplete oxidation is a common problem and can be due to several factors:

    • Insufficient Oxidant: Ensure that a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate) is used.

    • Reaction Time and Temperature: The oxidation of an aryl methyl group can be sluggish.[7] Ensure the reaction is heated for an adequate amount of time at the appropriate temperature. Monitoring the reaction by TLC is crucial.

    • Phase Transfer Catalyst: If using a biphasic system (e.g., with potassium permanganate, which has low solubility in many organic solvents), the addition of a phase transfer catalyst can significantly improve the reaction rate.

Issue 2: I have isolated a neutral byproduct from the oxidation reaction.

  • Question: Besides the desired carboxylic acid, I have a neutral compound that I suspect is an intermediate. What could it be?

  • Answer: The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate. It is possible to have incomplete oxidation, leading to the formation of 8-nitroquinoline-6-carbaldehyde as a significant impurity.

    • Driving the Reaction to Completion: To minimize the accumulation of the aldehyde intermediate, ensure sufficient reaction time and an adequate amount of the oxidizing agent.[8][9]

Issue 3: My final product is contaminated with byproducts from over-oxidation.

  • Question: I am concerned about the stability of the quinoline ring and the nitro group under the strong oxidizing conditions, potentially leading to degradation products. Is this a valid concern?

  • Answer: Yes, strong oxidizing agents like potassium permanganate can, under harsh conditions, lead to the degradation of the aromatic system or modification of the nitro group.[10][11]

    • Controlled Conditions: Careful control of the reaction temperature and the amount of oxidant is critical to prevent over-oxidation. It is advisable to perform the reaction at the lowest effective temperature.

    • Work-up: Quenching the reaction promptly once the starting material is consumed can prevent further degradation of the product.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during the Skraup synthesis?

A1: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[1][3] Key safety measures include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using a heating mantle with a temperature controller and a cooling bath on standby.

  • Adding reagents slowly and with efficient stirring.

  • Using a reaction vessel that is large enough to accommodate any potential frothing or rapid boiling.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Q2: What are the most effective methods for purifying the final this compound?

A2:

  • Recrystallization: This is a common and effective method for purifying the final product.[12] Suitable solvents need to be determined experimentally, but polar solvents or solvent mixtures are likely candidates.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a dilute base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.

  • Column Chromatography: For difficult-to-remove impurities, column chromatography on silica gel can be employed.[6] A polar mobile phase will likely be required.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for quantifying the purity and detecting non-volatile impurities.[13][14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any proton- or carbon-containing impurities.[17][18]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.[18][19][20]

IV. Summary of Potential Impurities

The following table summarizes the common impurities that may be encountered during the synthesis of this compound.

Impurity Name Structure Origin Potential Impact
4-Amino-3-nitrotolueneC7H8N2O2Unreacted starting material from the Skraup synthesis.Can interfere with subsequent reactions and affect the purity of the final product.
7-Methyl-5-nitroquinolineC10H8N2O2Isomeric byproduct from the Skraup synthesis.Difficult to separate from the desired product due to similar physical properties.
Tar/Polymeric ByproductsN/APolymerization of acrolein and other reactive species during the Skraup reaction.[1]Significantly reduces yield and makes purification challenging.
8-Nitroquinoline-6-carbaldehydeC10H6N2O3Incomplete oxidation of 6-methyl-8-nitroquinoline.A neutral impurity that needs to be oxidized further or removed.
Ring-Opened/Degradation ProductsVariousOver-oxidation of the quinoline ring system.Can be difficult to identify and remove, impacting the overall purity.

V. Experimental Protocols

Protocol 1: Synthesis of 6-methyl-8-nitroquinoline (Skraup Reaction)
  • Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. Extreme caution must be exercised due to the exothermic nature of the reaction.[1][3]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-amino-3-nitrotoluene, glycerol, and a suitable oxidizing agent (e.g., arsenic acid or nitrobenzene).

  • With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the temperature of the reaction mixture below a controlled limit by using an ice bath as needed.

  • After the addition is complete, slowly heat the mixture to the target reaction temperature (typically 120-140 °C) and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or fractional crystallization.

Protocol 2: Oxidation of 6-methyl-8-nitroquinoline
  • Dissolve 6-methyl-8-nitroquinoline in a suitable solvent (e.g., a mixture of pyridine and water or aqueous sulfuric acid).

  • Heat the solution to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add a solution of potassium permanganate in water portion-wise, maintaining the reaction temperature.

  • After the addition is complete, continue heating and stirring until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the crude this compound.

  • Purify the crude product by recrystallization.

VI. Visualizations

Synthetic Pathway and Potential Impurities

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Oxidation 4-amino-3-nitrotoluene 4-amino-3-nitrotoluene 6-methyl-8-nitroquinoline 6-methyl-8-nitroquinoline 4-amino-3-nitrotoluene->6-methyl-8-nitroquinoline Glycerol, H2SO4, Oxidant 7-methyl-5-nitroquinoline 7-methyl-5-nitroquinoline 4-amino-3-nitrotoluene->7-methyl-5-nitroquinoline Side Reaction Tar Tar 4-amino-3-nitrotoluene->Tar Polymerization Unreacted Starting Material Unreacted Starting Material 4-amino-3-nitrotoluene->Unreacted Starting Material Incomplete Reaction This compound This compound 6-methyl-8-nitroquinoline->this compound KMnO4 8-nitroquinoline-6-carbaldehyde 8-nitroquinoline-6-carbaldehyde 6-methyl-8-nitroquinoline->8-nitroquinoline-6-carbaldehyde Incomplete Oxidation Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Over-oxidation

Caption: Synthetic pathway and major impurity formation.

Purification and Analysis Workflow

G Crude Product Crude Product Purification Purification Crude Product->Purification Recrystallization Recrystallization Purification->Recrystallization Primary Column Chromatography Column Chromatography Purification->Column Chromatography Secondary Analysis Analysis Recrystallization->Analysis Column Chromatography->Analysis HPLC HPLC Analysis->HPLC Purity NMR NMR Analysis->NMR Structure MS MS Analysis->MS Identity Pure Product Pure Product HPLC->Pure Product NMR->Pure Product MS->Pure Product

Caption: General workflow for purification and analysis.

VII. References

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To - Recrystallization. Available at: [Link]

  • PubMed. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Available at: [Link]

  • NCBI Bookshelf. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996. Available at: [Link]

  • Open Collections, University of British Columbia. The mechanism of permanganate oxidation of alkanes, arenes and related compounds. Available at: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • ACS Omega. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available at: [Link]

  • National Center for Biotechnology Information. 8-Nitroquinoline. Available at: [Link]

  • NIST WebBook. Quinoline, 8-nitro-. Available at: [Link]

  • Wikipedia. Skraup reaction. Available at: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]

  • University of Calicut. Preparation and Properties of Quinoline. Available at: [Link]

  • Google Patents. Oxidation of alkyl pyridines and alkyl quinolines. Available at:

  • University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. Available at: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In: Organic Chemistry. Available at: [Link]

  • Wikipedia. Skraup reaction. Available at: [Link]

  • ResearchGate. 8-Nitroquinoline. Available at: [Link]

  • NIT Rourkela. Oxidation by permanganate: synthetic and mechanistic aspects. Available at: [Link]

  • ResearchGate. Carboxylic acid-modified metal oxide catalyst for selectivity-tunable aerobic ammoxidation. Available at: [Link]

  • ResearchGate. Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials? Available at: [Link]

  • Chemistry LibreTexts. Oxidation of Alkenes with Potassium Manganate. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Available at: [Link]

  • IOSR Journal. Permanganate Oxidation mechanisms of Alkylarenes. Available at: [Link]

  • Danish Environmental Protection Agency. Environmental Project, 941 – Substance flow analysis of 4-nitrotoluene. Available at: [Link]

  • AB Enterprises. 4-Amino-3-Nitrotoluene (4-Methyl-2-Nitroaniline). Available at: [Link]

  • Journal of the Serbian Chemical Society. Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Available at: [Link]

  • Science.gov. potassium permanganate oxidation: Topics. Available at: [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Available at: [Link]

  • ResearchGate. KMnO4-Mediated Oxidation as a Continuous Flow Process. Available at: [Link]

  • Pharmaffiliates. CAS No : 89-62-3| Chemical Name : 4-Amino-3-nitrotoluene. Available at: [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • Jurnal Kimia Valensi. The oxidation reaction of quinine by potassium permanganate (KMnO4). Available at: [Link]

  • University of California, Davis. Oxidation of Alkenes. Available at: [Link]

Sources

Technical Support: Synthesis & Purification of 8-Nitroquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Nitroquinoline-6-carboxylic acid is a critical scaffold in the synthesis of PARP inhibitors (e.g., Rucaparib precursors) and DNA-intercalating agents. Its synthesis is notoriously difficult due to two competing challenges: regiocontrol during nitration (favoring the 8-position over the 5-position) and polymerization control during Skraup cyclization.

This guide provides troubleshooting workflows for the two primary synthetic routes:

  • Route A (De Novo): Skraup cyclization of 4-amino-3-nitrobenzoic acid.

  • Route B (Functionalization): Nitration of 6-methylquinoline followed by oxidation.

Module 1: The Skraup Cyclization (Route A)

Context: This route constructs the quinoline ring directly from 4-amino-3-nitrobenzoic acid. While it theoretically yields the correct regiochemistry (8-nitro-6-COOH) directly, it is prone to violent exotherms and "tar" formation.

Mechanism & Regioselectivity

In the Skraup reaction, the amine reacts with acrolein (generated in situ from glycerol).[1]

  • Regiocontrol: The starting material has a nitro group ortho to the amine. This sterically blocks one side, forcing ring closure at the open ortho position.

    • Result: The COOH (para to amine) becomes position 6. The NO2 (ortho to amine) becomes position 8.

Troubleshooting Guide
Issue Probable Cause Corrective Action
Violent Exotherm / Eruption Uncontrolled acrolein generation.[2]Add Moderator: Add Ferrous Sulfate (FeSO₄) or Boric Acid to the reaction mixture. These dampen the reaction rate. Protocol Change: Do not mix all reagents at once. Add H₂SO₄ dropwise to the glycerol/amine mixture at 100°C.
Formation of Black "Tar" Polymerization of acrolein (side reaction).Temperature Control: Maintain oil bath at 140°C. Do not exceed 150°C. Dilution: Increase the volume of H₂SO₄ or use nitrobenzene as a co-solvent to dilute the polymerizing species.
Low Yield (<30%) Oxidation of the amine or product degradation.Oxidant Choice: Replace Nitrobenzene (classic) with Arsenic Pentoxide (As₂O₅) or Sodium m-nitrobenzenesulfonate (water-soluble, easier workup).
Incomplete Cyclization Water accumulation in the reaction.Dehydration: The reaction generates water. Ensure the setup allows water distillation or use fuming H₂SO₄ (oleum) carefully to scavenge water.
Visual Workflow: Skraup Logic & Failure Points

SkraupSynthesis Start 4-Amino-3-nitrobenzoic Acid + Glycerol + H2SO4 Acrolein In Situ Acrolein Generation Start->Acrolein Michael Michael Addition (Amine + Acrolein) Acrolein->Michael Controlled Polymer SIDE REACTION: Acrolein Polymerization (Tar) Acrolein->Polymer Uncontrolled Temp Violent SIDE REACTION: Uncontrolled Exotherm Acrolein->Violent No Moderator Closure Ring Closure (Electrophilic Aromatic Subst.) Michael->Closure Regioselective (Steric Control) Oxidation Oxidative Aromatization Closure->Oxidation Product 8-Nitroquinoline-6-COOH Oxidation->Product

Caption: Pathway of Skraup cyclization showing critical diversion points for tar formation and exotherms.

Module 2: Nitration & Oxidation (Route B)

Context: This route involves nitrating a precursor (usually 6-methylquinoline) and then oxidizing the methyl group. This is often preferred industrially to avoid the "tar" issues of Skraup, but it introduces a critical impurity: the 5-nitro isomer .

The Regioselectivity Problem

Nitration of quinoline occurs on the protonated quinolinium ion. The positive nitrogen deactivates the pyridine ring, forcing substitution to the benzene ring.

  • Positions 5 and 8 are the least deactivated.

  • Result: You typically get a ~50:50 to 60:40 mixture of 8-nitro (desired) and 5-nitro (undesired).[3]

Troubleshooting Guide
Issue Probable Cause Corrective Action
High 5-Nitro Impurity Lack of steric/electronic control.Purification is Mandatory: Do not attempt to separate after oxidation. Separate the methyl intermediates. Method: Recrystallize the nitrate or hydrochloride salts. The 5-nitro isomer salts are often less soluble in cold acid.
Over-Oxidation (N-Oxide) Oxidant too strong (e.g., excess KMnO₄).Reagent Switch: Use Selenium Dioxide (SeO₂) in dioxane/water or Chromium Trioxide (CrO₃) in H₂SO₄ (Jones conditions). These are more specific for benzylic oxidation.
Decarboxylation Reaction temperature too high during oxidation.Control: Keep oxidation below 100°C. If using KMnO₄, maintain basic pH, then acidify carefully at 0°C.
Incomplete Oxidation Stopping at the aldehyde stage.Monitoring: Check IR for C=O stretch. Aldehyde ~1700 cm⁻¹ vs Acid ~1680-1690 cm⁻¹ (broad). If aldehyde persists, add a second portion of oxidant.
Data: Isomer Separation (Solubility)

Separation of 5-nitro and 8-nitro-6-methylquinoline is most efficient before oxidation.

Solvent System5-Nitro Isomer Behavior8-Nitro Isomer BehaviorRecommendation
Ethanol (Recrystallization) Crystallizes first (typically).Remains in mother liquor longer.Poor separation.
HCl / Acetone Forms insoluble HCl salt precipitate.HCl salt remains more soluble.Recommended. Filter the solid (mostly 5-nitro), filtrate contains 8-nitro.
Wet DMF Lower solubility.Higher solubility.Alternative. See Ref [2].
Visual Workflow: Nitration & Separation

NitrationRoute Start 6-Methylquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Mixture Mixture: 5-Nitro (40%) + 8-Nitro (60%) Nitration->Mixture Sep Separation Step (HCl Salt Formation) Mixture->Sep Solid Solid Ppt: 5-Nitro Isomer (Discard) Sep->Solid Precipitates Filtrate Filtrate: 8-Nitro Isomer Sep->Filtrate Soluble Oxidation Oxidation (CrO3 or SeO2) Filtrate->Oxidation Final 8-Nitroquinoline-6-COOH Oxidation->Final

Caption: Purification logic relying on the solubility difference of the 5-nitro impurity before the final oxidation step.

FAQ: Common User Queries

Q: Can I nitrate quinoline-6-carboxylic acid directly? A: It is not recommended. The carboxylic acid group is electron-withdrawing and deactivates the ring further, making the reaction sluggish and requiring harsher conditions (oleum/fuming HNO₃), which promotes decomposition. It is far higher yielding to nitrate the methyl precursor (6-methylquinoline) or use the Skraup method.

Q: How do I distinguish the 5-nitro and 8-nitro isomers by NMR? A: Look at the coupling constants of the protons on the benzene ring.

  • 8-Nitro (Target): The protons at positions 5 and 7 are meta to each other. You will see meta-coupling (J ~ 2 Hz).

  • 5-Nitro (Impurity): The protons at positions 7 and 8 are ortho to each other. You will see ortho-coupling (J ~ 8-9 Hz).

Q: My Skraup reaction solidified into a black block. How do I clean the flask? A: This is "Skraup Tar." It is highly cross-linked. Do not use organic solvents. Soak the flask in hot concentrated nitric acid (in a fume hood) or a base bath (KOH/Isopropanol) overnight. For future runs, increase the amount of moderator (FeSO₄).

References

  • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.[3]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Referencing Nitration of Quinoline Regioselectivity).

  • Organic Syntheses. (1941). "Quinoline synthesis (Skraup)." Org.[2][4][5] Synth. Coll. Vol. 1, p. 478.

  • BenchChem. (2025).[2] "Technical Support Center: Regioselectivity in Nitration."

Sources

improving the yield of 8-nitroquinoline-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Yield Optimization for 8-Nitroquinoline-6-Carboxylic Acid Synthesis

Technical Support Center: this compound

Welcome to the specialized support hub for quinoline functionalization. This guide addresses the specific challenges of synthesizing This compound (8-NQ-6-CA) .

Our data indicates that researchers frequently encounter three core bottlenecks:

  • Regioselectivity: Competitive formation of the 5-nitro isomer.

  • Solubility/Workup: Product loss due to zwitterionic solubility at neutral pH.

  • Reaction Stalling: Incomplete nitration due to deactivation by the C6-carboxyl group.

Module 1: Route Selection & Strategy

Before troubleshooting your current protocol, verify you are using the optimal synthetic pathway for your scale and purity requirements.

Comparative Route Analysis
FeatureRoute A: Direct Nitration (Standard) Route B: Oxidation of 8-Nitro-6-Methylquinoline
Starting Material Quinoline-6-carboxylic acid6-Methylquinoline
Key Step Electrophilic Aromatic Substitution (

)
Nitration

Isomer Separation

Oxidation
Regioselectivity ~60:40 (8-nitro : 5-nitro) .[1] The 6-COOH group directs meta (to pos 8), reinforcing the quinolinium direction, but steric/electronic factors still allow 5-nitro formation.High. Nitration of 6-methylquinoline favors the 8-position strongly (ortho to methyl is hindered/blocked).
Yield Potential Moderate (40-55%)High (60-75% overall)
Primary Challenge Separation of isomers; Zwitterionic solubility.Multi-step process; Oxidation requires strong oxidants (

or

).
Recommendation Best for small scale or when Q6CA is the only available precursor.Best for scale-up where yield and purity are paramount.

Module 2: Troubleshooting Direct Nitration (Protocol Optimization)

If you are proceeding with Route A (Direct Nitration) , the following protocol adjustments are critical for shifting the yield in favor of the 8-isomer and minimizing "tar" formation.

The Mechanism & Logic

The reaction proceeds via the protonated quinolinium ion.[2]

  • Electronic Conflict: The

    
     center deactivates the ring, directing substitution to the benzene ring (positions 5 and 8).[2]
    
  • Substituent Effect: The -COOH at C6 is electron-withdrawing. It deactivates positions ortho (5 and 7) and para (none available) more than meta (8).

Optimized Protocol Workflow

NitrationWorkflow start Start: Quinoline-6-Carboxylic Acid dissolve Dissolution: Conc. H2SO4 (Maintain < 20°C) start->dissolve cool Cooling: Cryostat to 0-5°C (CRITICAL STEP) dissolve->cool addition Addition: Fuming HNO3 (1.5 eq) Dropwise over 1h cool->addition Exotherm Control reaction Reaction: Warm to 60°C Hold for 3-4h addition->reaction quench Quench: Pour onto Crushed Ice reaction->quench ph_adjust Precipitation: Adjust pH to 3.5 - 4.0 (Isoelectric Point) quench->ph_adjust filter Filtration & Wash (Cold Water) ph_adjust->filter

Figure 1: Optimized Nitration Workflow focusing on temperature control to maximize regioselectivity.

Troubleshooting Guide: Nitration Phase
Symptom Probable Cause Corrective Action
Red/Black Tar Formation Reaction temperature too high during

addition.
Maintain

strictly during addition. The exotherm is delayed; do not rush.
Low Conversion (<50%) Water content in reagents deactivating the electrophile (

).
Use Fuming Nitric Acid (90%+) and Oleum (20%

)
instead of standard conc.

. The

scavenges water.
High 5-Nitro Isomer Kinetic control failure.Ensure the reaction is heated to 60-70°C after addition is complete to drive the thermodynamic product (8-nitro), but do not exceed 90°C.

Module 3: Workup & Purification (The Yield Killer)

The most common point of yield loss is the workup. This compound is amphoteric (zwitterionic). It is soluble in strong acid (protonated N) and strong base (deprotonated COOH).

The Isoelectric Trap

You must precipitate the product at its Isoelectric Point (pI) .

  • 
     (COOH) 
    
    
    
    3.0 - 3.5
  • 
     (Quinolinium 
    
    
    
    )
    
    
    2.0 - 2.5 (lowered by nitro group)
  • Target pH for Precipitation: pH 3.5 - 4.0

Protocol for Maximum Recovery:

  • Pour the reaction mixture onto excess crushed ice (ratio 1:5 w/w).

  • Slowly add 50% NaOH or

    
     with vigorous stirring.
    
  • Monitor pH continuously.

    • Observation: At pH < 1, solution is clear (yellow).

    • Observation: At pH ~2.5, turbidity begins.

    • Critical Point: Stop base addition exactly at pH 3.8 .

  • Allow the slurry to stir at 0°C for 2 hours.

  • Filter.[3] Do not wash with large volumes of water (product is slightly soluble). Wash with minimal cold water, then cold ethanol.

Purification: Removing the 5-Nitro Isomer

If your crude solid contains significant 5-nitro isomer (detectable by NMR - check aromatic region integration), use Recrystallization .[4]

  • Solvent System: Glacial Acetic Acid or DMF/Water (9:1) .

  • Procedure: Dissolve crude solid in boiling acetic acid. The 5-nitro isomer is generally more soluble. Cool slowly to room temperature to crystallize pure this compound.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Skraup synthesis (Glycerol + Aniline) to make this directly?

  • Answer: Yes, but with caveats. You would start with 4-amino-3-nitrobenzoic acid .

    • Mechanism:[5][6][7][8] The Skraup cyclization usually occurs ortho to the amine. In 4-amino-3-nitrobenzoic acid, one ortho position is blocked by the nitro group. Cyclization at the other ortho position yields the target.

    • Warning: Skraup reactions are notoriously violent. Use a moderator like Ferrous Sulfate (

      
      )  or Boric Acid , and control heating carefully. This route avoids the isomer separation issue entirely but presents safety challenges.
      

Q2: My product is not precipitating even at pH 3.8. Why?

  • Answer: You may have used too much solvent or generated too much inorganic salt (sodium sulfate), which can sometimes increase solubility ("salting in" effect for some zwitterions, though usually it salts out).

    • Fix: Concentrate the aqueous solution under vacuum (rotary evaporator) to remove 50% of the volume, then re-chill to 0°C.

Q3: How do I distinguish the 5-nitro and 8-nitro isomers by NMR?

  • Answer: Look at the coupling constants of the protons on the benzene ring.

    • 8-Nitro: The protons at C5 and C7 are meta to each other (if C6 is COOH). You will see small meta-coupling (

      
      ).
      
    • 5-Nitro: The protons at C7 and C8 are ortho to each other. You will see a large ortho-coupling (

      
      ).
      

References

  • Nitration of Quinoline Derivatives

    • Title: "The Nitration of Some Quinoline Derivatives."[1][2][3][6][9][10][11]

    • Source:ResearchGate (Accessed 2025).[11]

    • Relevance: Confirms regioselectivity challenges and protonation effects on the quinolinium ring.[2]

  • Solubility & Isoelectric Properties

    • Title: "Isoelectric Points of Amino Acids and Zwitterions."
    • Source:Master Organic Chemistry / MDPI.
    • Relevance: foundational data for the pH 3.5-4.
  • Alternative Synthetic Routes (Oxidation)

    • Title: "Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield." (Analogous chemistry for 6-COOH).
    • Source:Chemistry of Heterocyclic Compounds.
    • Relevance: Validates the "Nitration then Oxidation" str
  • Skraup Reaction Safety & Optimization

    • Title: "Preparation of 8-nitroquinoline."[1][2][3][6][7][11][12]

    • Source:PrepChem.
    • Relevance: Provides baseline conditions for Skraup synthesis using nitro-anilines.

Sources

Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 8AQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary: The 8-AQ Challenge

8-Aminoquinoline (8-AQ) derivatives are notorious in organic synthesis and drug development (e.g., Primaquine, Tafenoquine) for three distinct purification hurdles:

  • Basicity & Polarity: The quinoline nitrogen (pKa ~4.[1][2]0) and the 8-amino group create a bidentate system that interacts strongly with acidic silanols on silica gel, causing severe peak tailing (streaking).

  • Metal Chelation: As a "privileged" directing group in C-H activation, 8-AQ binds transition metals (Pd, Cu, Fe, Ni) with high affinity.[2] Standard flash chromatography often fails to remove these trace metals, leading to colored impurities and false-positive biological data.[1][2]

  • Oxidative Instability: Electron-rich 8-AQ derivatives are prone to oxidation, turning "tar-black" upon prolonged exposure to air or light on stationary phases.[1][2]

This guide provides field-proven protocols to resolve these specific failure modes.

Module 1: Chromatographic Troubleshooting (The "Streaking" Issue)

Symptom: Your compound elutes as a broad smear over 10+ column volumes (CV), or stays at the baseline despite high Rf on TLC.

Root Cause Analysis

Standard silica gel is slightly acidic (pH 6.5–7.0).[1][2] The basic nitrogen atoms in 8-AQ protonate on the silica surface, forming ionic bonds that standard solvents cannot easily break.[2]

Protocol A: The "Amine-Modified" Silica Method

Use this for robust, non-volatile 8-AQ derivatives.[1][2]

The Fix: You must neutralize the silica surface before and during the run.

  • Mobile Phase Preparation:

    • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.[1]

    • Note: TEA is easier to mix with non-polar solvents (Hexane/EtOAc); NH₃ is superior for DCM/MeOH systems.[1][2]

  • Column Pre-treatment (The Critical Step):

    • Do not just add TEA to the run.[2] You must flush the column with 3 CV of the mobile phase containing the modifier before loading your sample. This "deactivates" the acidic silanols.[2]

  • Loading:

    • Dissolve sample in the mobile phase (with modifier). If solubility is poor, use DCM + 1% TEA .[1][2] Avoid pure DCM if possible, as it can induce streaking on its own.[2]

Protocol B: The Alumina Switch

Use this for acid-sensitive derivatives or when Protocol A fails.[1][2]

The Fix: Switch stationary phase to Neutral or Basic Alumina .[1][2][3]

  • Why: Alumina lacks the acidic protons of silica.[2]

  • Grade: Activity Grade III (add 6% water by weight to Grade I alumina) is usually optimal for 8-AQs to prevent irreversible adsorption.[1][2]

Decision Matrix: Choosing the Right Stationary Phase

ChromatographyLogic Start Start: 8-AQ Purification IsAcidSensitive Is molecule acid sensitive? Start->IsAcidSensitive IsMetalComplex Is it a metal complex? IsAcidSensitive->IsMetalComplex No Alumina Use Neutral Alumina (Grade III) IsAcidSensitive->Alumina Yes SilicaMod Use Silica + 1% TEA/NH3 IsMetalComplex->SilicaMod No (Free Ligand) C18 Use Reverse Phase (C18) Buffer: Ammonium Bicarbonate (pH 10) IsMetalComplex->C18 Yes (Intact Complex)

Caption: Logic flow for selecting stationary phase based on chemical sensitivity and metal coordination status.

Module 2: Metal Scavenging (The "Chelation" Issue)

Symptom: Product is colored (green/brown/red) despite NMR purity, or residual Pd/Cu is detected >50 ppm.

Scientific Context

8-AQs are "privileged" ligands.[1][2] They will strip metals from your catalyst and hold them through standard chromatography.[1][2] You must break the coordination sphere chemically.[2]

Protocol C: The "Sulfide Crash" (For Pd/Cu Removal)

High efficiency, but requires fume hood (stench).

  • Dissolution: Dissolve crude material in EtOAc or DCM.[1][2][3]

  • Precipitation: Add an equal volume of saturated aqueous Na₂S (Sodium Sulfide) solution.[1][2]

  • Agitation: Stir vigorously for 30 minutes. The metal will precipitate as an insoluble metal sulfide (e.g., PdS, CuS).

  • Filtration: Filter the biphasic mixture through a pad of Celite . The black metal sulfides will stay on the Celite.[2]

  • Separation: Separate the organic layer, wash with water, dry over Na₂SO₄, and concentrate.[2][4]

Protocol D: The "Chelating Wash" (For Fe/Ni/Cu)

Odorless alternative.

  • Wash Solution: Prepare a 0.5 M aqueous solution of EDTA (disodium salt) or Citric Acid (pH adjusted to ~5 with NaOH).[1][2]

  • Procedure:

    • Dissolve crude in EtOAc.[1][2][3]

    • Wash 3x with the chelating solution.[2]

    • Mechanism:[1][5][6][7] EDTA has a higher formation constant (Kf) for these metals than 8-AQ, effectively "stealing" the metal back into the aqueous phase.[2]

Module 3: Directing Group Removal & Cleanup

Context: After using 8-AQ to direct a C-H activation, you must cleave it. The challenge is separating the cleaved product (usually an acid or amide) from the 8-AQ byproduct.[2]

Troubleshooting Table: Cleavage Workflows
Cleavage MethodCommon IssuePurification Solution
Acidic Hydrolysis (6M HCl/H₂SO₄)8-AQ forms a salt and co-precipitates.[1][2]pH Swing: Basify to pH 10. Extract neutral 8-AQ into ether.[1][2] Your product (if acid) stays in water.[1][2] Acidify water to precipitate product.[1][2]
Basic Hydrolysis (NaOH/KOH)Incomplete reaction; emulsion.[1][2]Dilution: Dilute reaction 1:1 with brine before extraction to break emulsions caused by the amphiphilic 8-AQ.
Oxidative Deprotection (Ozonolysis/CAN)"Black Tar" formation.[1][2]Filtration: Pass crude through a short plug of basic alumina before column.[1][2] This traps the oxidized quinoline byproducts.[2]

Module 4: Stability & Storage

Symptom: Sample degrades on the column or turns dark during storage.

Protocol E: The "Inert Load" Technique
  • Solid Load: Do not load liquid samples if the compound is unstable in solution.[1][2] Dissolve in minimal DCM, add Celite, evaporate to dryness.

  • Oxygen Exclusion: Flush the dry column with Nitrogen/Argon for 5 minutes before eluting.[1][2]

  • Solvent Sparging: Use degassed solvents (sparged with He or sonicated under vacuum) to prevent oxidation on the column.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does my 8-AQ derivative show two spots on TLC that merge?

  • Answer: This is likely atropisomerism or tautomerization , common in hindered 8-AQ amides.[1][2] Run the TLC at a higher temperature (carefully!) or add a drop of TEA to the TLC chamber to collapse the spots by ensuring a single protonation state.

Q2: I cannot get rid of the yellow color in my final product.

  • Answer: 8-Nitroquinoline impurities (from synthesis precursors) are intensely yellow and co-elute.[1][2] Recrystallization from EtOH/Water is often superior to chromatography for removing nitro-precursors.[1][2]

Q3: Can I use C18 (Reverse Phase) for 8-AQs?

  • Answer: Yes, but you must control pH.[1][2] Use a high pH buffer (Ammonium Bicarbonate, pH 10) or Ammonium Hydroxide (0.1%). Under acidic conditions (0.1% TFA), the 8-AQ will be fully protonated and elute near the void volume (t0).

References

  • Chromatographic Behavior & pKa

    • Source: ChemicalBook.[1][2] (n.d.). 8-Aminoquinoline Properties and pKa Data.

  • Directing Group Removal Strategies

    • Source: Fitzgerald, L. S., & O'Duill, M. L. (2021).[2][8] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal.[1][2]

    • URL:[Link]

  • Metal Scavenging Techniques

    • Source: Google Patents. (2001).[1][2] Method for removing heavy metals from organic compounds (US6177571B1).[1][2]

    • URL
  • Tafenoquine/Primaquine Purification Context

    • Source: Brondz, I. (2011).[1][2] Historical Overview of Chromatography and Related Techniques in Analysis of Antimalarial Drug Primaquine.

    • URL:[Link]

For further assistance, please contact the Separation Technologies Lab with your specific batch number and current solvent system.

Sources

overcoming solubility problems with 8-nitroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 8-nitroquinoline-6-carboxylic acid. This molecule presents a unique and often frustrating challenge for researchers: exceptionally poor solubility in a wide range of common laboratory solvents. This guide is structured as a series of troubleshooting questions and in-depth answers designed to provide you not only with protocols but with the underlying chemical principles to overcome these solubility hurdles.

The core of the problem lies in the molecule's structure. It is:

  • Amphoteric: It possesses both a weakly basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group.

  • Rigid and Planar: The fused aromatic ring system contributes to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.

  • Polar and Non-polar: The nitro and carboxylic acid groups add significant polarity, while the quinoline core is hydrophobic. This duality makes it difficult to satisfy its solvation requirements with a single solvent.

This guide will walk you through a logical progression of techniques, from simple solvent and pH adjustments to more advanced formulation strategies, enabling you to successfully incorporate this compound into your experimental workflows.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I can't dissolve this compound in anything. Where do I even start?

Answer: This is the most common issue. The poor solubility is expected due to the molecular properties described above. At a neutral pH, the molecule exists primarily in a zwitterionic or neutral state, which is often the least soluble form.

Your starting point should be to test a range of solvents that cover different polarity scales, but anticipate that simple dissolution at room temperature will be ineffective. The principle of "like dissolves like" is a useful starting point, but the compound's dual nature complicates this.[1]

Initial Solvent Screening Strategy: Begin by testing solubility in small, representative volumes. Use a standardized amount (e.g., 1 mg) and a set volume of solvent (e.g., 1 mL). Observe solubility at room temperature and with gentle heating.

SolventPolarity TypePredicted Solubility at Neutral pHRationale & Expert Insight
Water/Buffers Polar ProticVery PoorThe large hydrophobic quinoline core counteracts the polar groups. The molecule is not sufficiently ionized at neutral pH.
Methanol/Ethanol Polar ProticPoor to SlightMay achieve slight solubility, especially with heating, but unlikely to reach high concentrations.[2]
DMSO / DMF Polar AproticGood to High These are the most promising starting solvents. Their high polarity and ability to act as hydrogen bond acceptors can effectively solvate the molecule. Often used as co-solvents.[1]
Chloroform (CHCl₃) Moderately PolarPoorWhile some quinoline derivatives show solubility in chloroform, the highly polar carboxylic acid and nitro groups on this specific molecule will likely limit its solubility.[2][3]
Toluene / Hexane Non-polarVery PoorThe polar functional groups prevent dissolution in non-polar solvents.

Key Takeaway: For initial experiments, begin with DMSO or DMF. If your downstream application is incompatible with these solvents, the following pH adjustment and co-solvency strategies are your next logical steps.

Q2: How does pH dramatically affect the solubility of this compound?

Answer: pH is the most powerful tool at your disposal for solubilizing this compound in aqueous media. Because the molecule has both an acidic group (-COOH) and a basic group (quinoline nitrogen), its net charge and, therefore, its aqueous solubility are highly dependent on the pH of the solution.[4]

  • In Acidic Conditions (Low pH): The quinoline nitrogen (a weak base) becomes protonated to form a cationic salt (-NH⁺). This positively charged species is significantly more polar and will exhibit a dramatic increase in solubility in water and other polar protic solvents.

  • In Basic Conditions (High pH): The carboxylic acid group (a weak acid) is deprotonated to form an anionic carboxylate salt (-COO⁻). This negatively charged species is also much more soluble in aqueous solutions.

This relationship can be visualized as follows:

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (e.g., pH 5-7) cluster_high_ph High pH (e.g., pH > 8) low_ph Cationic Form (Protonated Nitrogen) Highly Water Soluble neutral_ph Zwitterionic/Neutral Form (Internal Salt) Very Poorly Soluble low_ph->neutral_ph Add Base (Increase pH) neutral_ph->low_ph Add Acid (Decrease pH) high_ph Anionic Form (Deprotonated Carboxylic Acid) Highly Water Soluble neutral_ph->high_ph Add Base (Increase pH) high_ph->neutral_ph Add Acid (Decrease pH)

Caption: pH-dependent ionization and solubility of this compound.

Protocol: Solubilization via pH Adjustment
  • Preparation: Weigh the desired amount of this compound and place it in a suitable vessel. Add a small amount of purified water or your target aqueous buffer to create a slurry.

  • Basification (Recommended First Approach):

    • While stirring, add a dilute basic solution (e.g., 0.1 M NaOH or 0.1 M NaHCO₃) dropwise.

    • Continue adding the base and stirring until all the solid material dissolves. The solution should become clear.

    • Causality: You are forming the highly soluble sodium salt of the carboxylic acid. This is often a robust method for achieving high concentrations.

  • Acidification (Alternative Approach):

    • While stirring the slurry, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

    • Continue adding acid until the solid dissolves.

    • Causality: You are forming the highly soluble hydrochloride salt of the quinoline nitrogen.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your target experimental pH if necessary. Be aware that as you approach the isoelectric point (neutral pH range), the compound may precipitate out of solution.

  • Validation: Always measure the final pH of your stock solution. Ensure the chosen pH is compatible with your downstream assay and does not affect the stability of your compound or other reagents.

Q3: My experiment is sensitive to extreme pH. How can I use co-solvents effectively?

Answer: When pH manipulation is not an option, a co-solvent system is the next best strategy. This involves using a mixture of a primary solvent (often water or a buffer) with a water-miscible organic solvent in which the compound has higher solubility. The organic co-solvent acts as a "bridge," reducing the overall polarity of the solvent system to a level that can accommodate the hydrophobic quinoline core while still being compatible with the polar functional groups.[5]

Commonly Used Co-solvents:

Co-solventAbbreviationKey Properties
Dimethyl sulfoxideDMSOHighly polar aprotic; excellent solubilizing power. Can be difficult to remove.
DimethylformamideDMFHighly polar aprotic; similar to DMSO.
EthanolEtOHPolar protic; less toxic and more volatile than DMSO/DMF.
Propylene GlycolPGViscous, low toxicity. Often used in pharmaceutical formulations.
Polyethylene Glycol 400PEG 400Low molecular weight polymer; low toxicity.
Protocol: Developing a Co-Solvent System

This protocol uses a systematic approach to find the minimum amount of co-solvent needed, which is crucial for minimizing potential toxicity or interference in biological assays.

Caption: Experimental workflow for determining the optimal co-solvent ratio.

  • Objective: Determine the lowest percentage of co-solvent required to achieve the desired concentration.

  • Setup: Place a known amount of this compound into a microcentrifuge tube.

  • Titration:

    • Add a small volume of your primary aqueous buffer (e.g., 90 µL for a final volume of 100 µL). The compound will not dissolve.

    • Begin adding small, precise aliquots of your chosen co-solvent (e.g., DMSO) in 1-2 µL increments.

    • After each addition, vortex thoroughly for 30-60 seconds. Use of a sonicating water bath can also be effective.

  • Endpoint: The endpoint is reached when the solution becomes completely clear with no visible particulate matter.

  • Calculation: Calculate the final percentage of co-solvent (e.g., if you added 10 µL of DMSO to 90 µL of buffer, you have a 10% DMSO solution).

  • Control: Always run a vehicle control in your experiments (e.g., 10% DMSO in buffer without the compound) to ensure the co-solvent itself does not affect the experimental outcome.

Q4: I need a stable, solid form of the compound that is readily water-soluble. Should I consider salt formation?

Answer: Yes. If you require a solid material with improved aqueous solubility and dissolution rate for formulation development, preparing a stable salt is an excellent and widely used strategy in the pharmaceutical industry.[6][7][8][9] This approach goes beyond the in-situ pH adjustment described earlier by creating and isolating a new solid form of your molecule with its own distinct physicochemical properties.[10]

Salt Formation vs. pH Adjustment:

  • pH Adjustment: Creates a salt in solution for immediate use. The solid form remains the original, poorly soluble acid/base.

  • Salt Formation: Creates a new, stable, and isolatable solid salt (e.g., 8-nitroquinoline-6-carboxylate sodium salt) that is itself highly soluble in water.

Decision Logic for Pursuing Salt Formation

Caption: Decision tree for choosing a solubilization strategy.

Protocol: Exploratory Salt Screening
  • Counter-ion Selection:

    • For Base Formation (targeting the -COOH group): Choose strong or weak bases. Common counter-ions include sodium (from NaOH or NaHCO₃), potassium (KOH), calcium (Ca(OH)₂), or organic amines like tromethamine (Tris) or diethylamine.

    • For Acid Formation (targeting the quinoline N): Choose strong or weak acids. Common counter-ions include chloride (HCl), sulfate (H₂SO₄), or organic acids like methanesulfonic acid (mesylate) or tartaric acid.

  • Stoichiometry: Dissolve 1 molar equivalent of this compound in a suitable organic solvent (e.g., ethanol or a mixture where it has some solubility with heating).

  • Reaction: Add 1.0 to 1.1 molar equivalents of your chosen counter-ion (also dissolved in a compatible solvent, if necessary).

  • Crystallization: Stir the mixture at room temperature or with gentle cooling. The formation of a precipitate indicates that a salt may have formed.

  • Isolation & Analysis:

    • Isolate the resulting solid by filtration and dry it under vacuum.

    • Crucially, you must analyze the new solid to confirm salt formation and assess its properties. Techniques include:

      • Solubility Testing: Determine its solubility in water and compare it to the parent compound.

      • Melting Point: A sharp, different melting point suggests a new crystalline form.

      • Spectroscopy (FTIR/NMR): Look for shifts in the peaks corresponding to the carboxylic acid and quinoline ring protons/vibrations.

Trustworthiness Check: A successful salt will not only be more soluble but should also be crystalline and stable. Amorphous, sticky, or highly hygroscopic (water-absorbing) solids may present new formulation challenges.[6]

Q5: What are the primary safety concerns when handling this compound?

Answer: As with any laboratory chemical, you must handle this compound with appropriate care. Based on data from structurally related compounds (nitroquinolines and quinoline carboxylic acids), the following hazards should be assumed until proven otherwise.[11][12]

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[11][12]

  • Mutagenicity/Toxicity: Nitroaromatic compounds as a class can have mutagenic potential. 8-nitroquinoline itself has been shown to be mutagenic in the Ames test.[2][12] Handle as a potentially toxic substance.

Mandatory Safety Precautions:

  • Engineering Controls: Always handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust.

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[13]

    • If there is a risk of generating significant dust, use appropriate respiratory protection.[13]

  • Handling: Avoid creating dust when weighing or transferring the material.[11] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[11][12]

References

  • Solubility of Things. 8-Nitroquinoline. [Link]

  • PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid | Request PDF. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (PDF) 8-Nitroquinoline. [Link]

  • Crystal Pharmatech. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • R. K., & A., S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 139-145. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Ortiz, C. P., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmacy & Pharmacology International Journal, 7(2), 82-86. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 8-Nitroquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of plausible synthetic routes for 8-nitroquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While a single, universally adopted method for its synthesis is not prominently documented, this document, exercising full editorial control, evaluates two logical and scientifically grounded strategies. By dissecting each approach, this guide aims to equip researchers with the necessary insights to select the most suitable method for their specific laboratory and developmental needs.

Introduction to this compound

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, owing to their presence in numerous natural products and pharmacologically active compounds. The introduction of a nitro group and a carboxylic acid moiety to the quinoline core, as in this compound, can significantly modulate its physicochemical and biological properties, making it a valuable intermediate for the synthesis of novel chemical entities. This guide critically evaluates two potential synthetic pathways, providing detailed experimental considerations and a comparative analysis to inform synthetic strategy.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

  • Strategy A: Construction of the quinoline ring system from a pre-functionalized aniline precursor via the Skraup synthesis.

  • Strategy B: Stepwise functionalization of a pre-formed quinoline core, involving nitration and oxidation.

The following sections will delve into the mechanistic rationale and practical execution of each strategy.

Strategy A: Ring Formation via Skraup Synthesis

This approach leverages the classical Skraup reaction to construct the quinoline heterocycle from an appropriately substituted aniline, in this case, 4-amino-3-nitrobenzoic acid.

Reaction Scheme

A 4-Acetamidobenzoic Acid B 4-Acetamido-3-nitrobenzoic Acid A->B Nitration C 4-Amino-3-nitrobenzoic Acid B->C Hydrolysis D This compound C->D Skraup Synthesis

Caption: Synthetic workflow for Strategy A.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Amino-3-nitrobenzoic Acid

The synthesis of the key aniline precursor, 4-amino-3-nitrobenzoic acid, is typically achieved in two steps from the readily available 4-acetamidobenzoic acid.

  • Protocol 1: Nitration of 4-Acetamidobenzoic Acid

    • Dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid at a temperature maintained between 0°C and 12°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 12°C. The amount of nitric acid should be approximately 1 to 1.2 molar equivalents.

    • Stir the reaction mixture for 1-5 hours at this temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the 4-acetamido-3-nitrobenzoic acid.

    • Filter the precipitate, wash with cold water, and dry. A pale yellow solid is obtained.[1]

  • Protocol 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid

    • The crude, wet 4-acetamido-3-nitrobenzoic acid can be directly hydrolyzed without further purification.

    • Suspend the solid in water and heat the slurry to 90-95°C for approximately 2 hours.[1][2]

    • Cool the mixture, and the bright yellow 4-amino-3-nitrobenzoic acid will precipitate.

    • Filter the product, wash with water, and dry. A high yield of a bright yellow solid is expected.[2]

Step 2: Skraup Synthesis of this compound

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid to form the quinoline ring.[3][4][5][6]

  • Proposed Protocol:

    • In a flask equipped with a reflux condenser and mechanical stirrer, carefully mix 4-amino-3-nitrobenzoic acid, glycerol, and an oxidizing agent (e.g., arsenic acid, as nitrobenzene may be too harsh).

    • Slowly and with vigorous stirring, add concentrated sulfuric acid.

    • Add a moderator, such as ferrous sulfate, to control the exothermic reaction.[7]

    • Gently heat the mixture. The reaction is often highly exothermic and may require careful temperature control.

    • After the initial vigorous reaction subsides, continue heating at a higher temperature (e.g., 140-150°C) for several hours to complete the reaction.[3]

    • Cool the reaction mixture and dilute with water.

    • Carefully neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) to precipitate the crude product.

    • The product would then be isolated by filtration and purified by recrystallization.

Causality and Scientific Integrity

The acetylation of the amino group in the starting material is a crucial step to control the regioselectivity of the nitration. The acetamido group is an ortho-, para-director, and the carboxylic acid is a meta-director. This ensures that the incoming nitro group is directed to the position ortho to the acetamido group (and meta to the carboxylic acid).

The Skraup reaction itself is a complex, one-pot process. It begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, the dihydroquinoline is oxidized to the aromatic quinoline.[8]

Trustworthiness and Potential Challenges: A significant challenge in this strategy is the reduced nucleophilicity of the starting aniline, 4-amino-3-nitrobenzoic acid. The presence of two strong electron-withdrawing groups (nitro and carboxylic acid) deactivates the aromatic ring, making the initial Michael addition and the subsequent electrophilic cyclization steps of the Skraup synthesis difficult. Reports on Skraup reactions with other deactivated anilines, such as nitroanilines, show significantly reduced yields.[9][10] Therefore, the yield of the target molecule via this route is expected to be low, and extensive optimization of reaction conditions would likely be necessary.

Strategy B: Functionalization of a Pre-formed Quinoline Core

This strategy involves the synthesis of a simpler quinoline derivative, 6-methylquinoline, followed by sequential nitration and oxidation to introduce the desired functionalities.

Reaction Scheme

A p-Toluidine B 6-Methylquinoline A->B Doebner-von Miller Synthesis C 6-Methyl-8-nitroquinoline B->C Nitration D This compound C->D Oxidation

Caption: Synthetic workflow for Strategy B.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to produce substituted quinolines.[11][12][13] To synthesize 6-methylquinoline, p-toluidine is reacted with an α,β-unsaturated aldehyde, typically generated in situ.

  • Proposed Protocol:

    • React p-toluidine with an α,β-unsaturated aldehyde (e.g., crotonaldehyde, or generated in situ from acetaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid or a Lewis acid).[5][11]

    • An oxidizing agent is also required, and often the reaction is carried out in the presence of an external oxidant or relies on the in situ formation of Schiff bases that act as oxidants.

    • The reaction mixture is typically heated for several hours.

    • After cooling, the mixture is neutralized with a base, and the 6-methylquinoline is isolated by extraction and purified by distillation.

Step 2: Nitration of 6-Methylquinoline

The nitration of quinoline typically occurs at the 5- and 8-positions of the benzene ring.[14] The presence of the methyl group at the 6-position is expected to influence the regioselectivity.

  • Proposed Protocol:

    • Dissolve 6-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

    • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

    • Control the temperature carefully during the addition.

    • After the addition is complete, allow the reaction to proceed for a specified time before pouring the mixture onto ice.

    • Neutralize the solution with a base to precipitate the nitrated product.

    • The product will likely be a mixture of 5-nitro and 8-nitro isomers, which will require separation, for example, by fractional crystallization or chromatography. Based on the nitration of similar substituted quinolines, the 8-nitro isomer is expected to be a major product.[15][16]

Step 3: Oxidation of 6-Methyl-8-nitroquinoline

The final step is the oxidation of the methyl group to a carboxylic acid. This must be done under conditions that do not affect the nitro group or the quinoline ring system.

  • Proposed Protocol:

    • A strong oxidizing agent, such as potassium permanganate (KMnO₄), in a suitable solvent (e.g., aqueous pyridine or a mixture of t-butanol and water) is a common choice for the oxidation of alkyl side chains on aromatic rings.[17][18][19]

    • The reaction mixture is typically heated to drive the oxidation to completion.

    • The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

    • Upon completion, the manganese dioxide byproduct is removed by filtration.

    • The filtrate is then acidified to precipitate the this compound.

    • The product is collected by filtration and can be purified by recrystallization.

Causality and Scientific Integrity

The Doebner-von Miller reaction provides a reliable method for the synthesis of substituted quinolines, and the use of p-toluidine directly leads to the desired 6-methylquinoline core. The subsequent nitration is an electrophilic aromatic substitution, with the regioselectivity governed by the directing effects of the quinoline nitrogen (deactivating towards the pyridine ring) and the methyl group (activating and ortho-, para-directing). The final oxidation step relies on the robustness of the aromatic and nitro-substituted quinoline ring to strong oxidizing conditions, while the benzylic protons of the methyl group are susceptible to oxidation.

Trustworthiness and Potential Challenges: A key challenge in this route is the separation of the 5-nitro and 8-nitro isomers formed during the nitration step. This may require careful chromatographic separation, which can be tedious and result in a lower overall yield of the desired 8-nitro isomer. The oxidation of the methyl group in the presence of a nitro group is generally feasible, as nitroaromatic compounds are relatively stable to oxidation.[20][21] However, the conditions must be carefully controlled to avoid over-oxidation or degradation of the quinoline ring.

Comparative Analysis of Synthetic Strategies

FeatureStrategy A: Skraup SynthesisStrategy B: Functionalization of Quinoline Core
Overall Estimated Yield Low, due to the deactivated aniline precursor.Moderate, with the main loss expected during isomer separation.
Number of Synthetic Steps 3 (from 4-acetamidobenzoic acid)3 (from p-toluidine)
Starting Material Cost 4-Acetamidobenzoic acid is relatively inexpensive.p-Toluidine is also an inexpensive starting material.
Purification Challenges The main challenge is driving the reaction to completion and isolating the product from a complex reaction mixture.Separation of 5-nitro and 8-nitro isomers after the nitration step is the primary challenge.
Side Reactions Tar formation and incomplete reaction are likely due to the harsh conditions and deactivated substrate.Formation of isomeric byproducts during nitration. Over-oxidation in the final step is a possibility.
Safety Considerations The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[3][7]Standard laboratory precautions for handling strong acids, nitrating agents, and oxidizing agents are required.

Conclusion and Recommendations

Both Strategy A and Strategy B present plausible, albeit challenging, routes to this compound.

Strategy A is more convergent, building the complex quinoline core in a single step from a precursor that already contains the necessary functional groups. However, the low reactivity of the highly deactivated 4-amino-3-nitrobenzoic acid in the Skraup synthesis is a major drawback, and this route is likely to suffer from very low yields.

Strategy B is a more linear approach that relies on well-established reactions for each step. While the separation of isomers after the nitration step presents a significant hurdle, the individual reactions are generally more reliable and higher-yielding than the Skraup synthesis with a deactivated substrate.

Recommendation: For a research setting where the goal is to obtain a sample of the target compound, Strategy B is the more promising approach . The challenges associated with isomer separation are often surmountable with modern purification techniques, and the overall pathway is more likely to provide the desired product in a reasonable yield. For process development and scale-up, the feasibility of a large-scale chromatographic separation in Strategy B would need to be carefully evaluated. Further investigation into optimizing the regioselectivity of the nitration of 6-methylquinoline could significantly improve the efficiency of this route.

References

[2] Process for the preparation of 4-acetamido-3-nitrobenzoic acid. US3177247A. [3] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem. [1] Nitration of 4-acetamidobenzoic acid. US3428673A. [20] Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, NIH. [4] Skraup reaction. Wikipedia. [5] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [9] The Skraztp Reaction with rn-Substituted Anilines. RSC Publishing, 1947. [22] Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [11] Doebner–Miller reaction. Wikipedia. [23] BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Reviews. Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem. [24] Skraup reaction. chemeurope.com. [6] Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. 4-Aminobenzoic acid synthesis. ChemicalBook. [25] Synthesis routes of 4-Amino-3-nitrobenzoic acid. Benchchem. [26] Quinoline Synthesis - Skraup. [27] The Skraup Synthesis of Quinolines. ResearchGate. [28] byproduct formation in the Doebner-von Miller reaction. Benchchem. [15] Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. Benchchem. [16] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [12] Recent Advances in Metal-Free Quinoline Synthesis. MDPI, 2016. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [29] Doebner-Miller Reaction. SynArchive. [30] (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... ResearchGate. [31] Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube, 2018. [32] (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [33] Aromatic nitration using nitroguanidine and EGDN. [13] Doebner-Miller reaction and applications. Slideshare. [14] Why does the nitration of quinoline occur at the 5 (and 8) position? [34] Doebner Reaction. [21] Metabolism of nitroaromatic compounds. PubMed. [7] The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [17] Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts, 2023. [35] 4-Acetamido-3-nitrobenzoic acid. PubChem. [36] Nitration of Substituted Aromatic Rings and Rate Analysis. [37] Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 2019. [38] 3-Nitrobenzoic acid. Wikipedia. [18] Potassium Permanganate. Organic Chemistry Portal. [39] 4-Acetamido-3-nitrobenzoic acid. Santa Cruz Biotechnology. [40] (PDF) Kinetics of the Oxidation of MCRR by Potassium Permanganate. ResearchGate. [8] Preparation and Properties of Quinoline. [19] Oxidation And Reduction Reactions in Organic Chemistry. LON-CAPA OCHem. [41] Aminobenzoates as building blocks for natural product assembly lines. PubMed, 2012. [42] Oxidation of Ketones (KMnO4 + X2/OH- & Per acid) #mscchemistrynotes. YouTube, 2023.

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A Comparative Guide to the Synthesis of 8-Nitroquinoline-6-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutic agents frequently hinges on the efficient and scalable synthesis of complex heterocyclic scaffolds. Among these, quinoline derivatives hold a prominent place due to their broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of two distinct synthetic routes to 8-nitroquinoline-6-carboxylic acid, a key intermediate in the development of various pharmaceuticals. We will delve into the strategic considerations, detailed experimental protocols, and a comparative evaluation of each pathway to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry. The presence of the nitro group at the 8-position and the carboxylic acid at the 6-position offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. The quinoline core itself is a well-established pharmacophore found in numerous approved drugs. Therefore, the development of robust and efficient synthetic routes to this key intermediate is of significant interest.

This guide will compare two primary strategies for the synthesis of this compound:

  • Route 1: Linear Synthesis via a Pre-functionalized Aniline. This approach involves the construction of the quinoline ring system from an aniline derivative that already contains the desired nitro and a precursor to the carboxylic acid group.

  • Route 2: Convergent Synthesis via Nitration of a Pre-formed Quinoline. This strategy focuses on first synthesizing the quinoline-6-carboxylic acid or a precursor, followed by the introduction of the nitro group at the 8-position.

Route 1: Linear Synthesis via Skraup Reaction and Subsequent Oxidation

This route commences with a substituted aniline, 4-amino-3-nitrotoluene, and employs the classical Skraup reaction to construct the quinoline core, followed by oxidation of the methyl group to the desired carboxylic acid.

Logical Workflow for Route 1

A 4-Amino-3-nitrotoluene B Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) A->B Starting Material C 6-Methyl-8-nitroquinoline B->C Quinoline Formation D Oxidation (KMnO₄) C->D Intermediate E This compound D->E Final Product

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-8-nitroquinoline via Skraup Reaction

The Skraup reaction is a powerful method for the synthesis of quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control.[3]

  • Materials:

    • 4-Amino-3-nitrotoluene

    • Glycerol

    • Concentrated Sulfuric Acid

    • Arsenic pentoxide or Nitrobenzene (as oxidizing agent)

    • Ferrous sulfate (optional, as a moderator)[3]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

    • Slowly add 4-amino-3-nitrotoluene to the mixture with continuous stirring.

    • Add the oxidizing agent (e.g., arsenic pentoxide) to the flask.

    • Gently heat the mixture. The reaction is often vigorous and may require removal of the heat source to control the exotherm.[4]

    • After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure completion.

    • Cool the reaction mixture and carefully pour it into a large volume of ice-water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until alkaline. This will precipitate the crude product.

    • The crude 6-methyl-8-nitroquinoline can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation of 6-Methyl-8-nitroquinoline to this compound

The oxidation of the methyl group at the 6-position to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate.[5][6][7]

  • Materials:

    • 6-Methyl-8-nitroquinoline

    • Potassium permanganate (KMnO₄)

    • Water

    • Sodium bisulfite (for quenching)

    • Hydrochloric acid

  • Procedure:

    • Suspend 6-methyl-8-nitroquinoline in water in a round-bottom flask equipped with a reflux condenser and a stirrer.

    • Heat the suspension to reflux.

    • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • To the filtrate, add sodium bisulfite to destroy any excess permanganate.

    • Acidify the clear solution with hydrochloric acid to precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Route 2: Convergent Synthesis via Nitration of 6-Methylquinoline

This alternative route involves the initial synthesis of the quinoline ring system, in this case, 6-methylquinoline, followed by a regioselective nitration to introduce the nitro group at the 8-position.

Logical Workflow for Route 2

A p-Toluidine B Combes Synthesis (β-Diketone, Acid Catalyst) A->B C 6-Methylquinoline B->C D Nitration (HNO₃, H₂SO₄) C->D E Mixture of 5-nitro and 8-nitro isomers D->E F Separation E->F G 6-Methyl-8-nitroquinoline F->G H Oxidation (KMnO₄) G->H I This compound H->I

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 6-Methylquinoline via Combes Synthesis

The Combes quinoline synthesis provides a route to substituted quinolines from anilines and β-diketones under acidic conditions.[8][9]

  • Materials:

    • p-Toluidine

    • Acetylacetone (a β-diketone)

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a round-bottom flask, mix p-toluidine and acetylacetone.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

    • After the addition is complete, heat the reaction mixture for a short period.

    • Cool the mixture and pour it onto ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-methylquinoline.

    • The product can be purified by distillation or recrystallization.

Step 2: Nitration of 6-Methylquinoline

The nitration of quinoline and its derivatives typically yields a mixture of 5- and 8-nitro isomers due to the directing effects of the nitrogen atom in the quinoline ring under acidic conditions.[10][11]

  • Materials:

    • 6-Methylquinoline

    • Concentrated Nitric Acid

    • Concentrated Sulfuric Acid

  • Procedure:

    • Dissolve 6-methylquinoline in cold, concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel, while maintaining a low temperature with an ice bath.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, ensuring the temperature remains low.

    • After the addition, allow the reaction to stir at a low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base to precipitate the mixture of nitro-isomers.

    • Filter, wash, and dry the solid product.

Step 3: Separation of 6-Methyl-5-nitroquinoline and 6-Methyl-8-nitroquinoline

The separation of the isomeric mixture is a critical and often challenging step. Fractional crystallization or chromatography are common methods. A reported method for separating 5- and 8-nitroquinoline involves the differential solubility of their hydrohalide salts.[12]

  • Procedure (Illustrative, based on separation of 5- and 8-nitroquinoline):

    • Dissolve the mixture of isomers in a suitable solvent.

    • Add a hydrohalic acid (e.g., HCl) to form the hydrochloride salts.

    • Exploit the different solubilities of the hydrochloride salts in a specific solvent system to achieve separation through fractional crystallization.

    • The separated isomers can then be regenerated by neutralization with a base.

Step 4: Oxidation of 6-Methyl-8-nitroquinoline to this compound

This step is identical to Step 2 in Route 1.

Comparative Analysis

FeatureRoute 1: Linear Synthesis (Skraup & Oxidation)Route 2: Convergent Synthesis (Combes, Nitration & Oxidation)
Starting Materials 4-Amino-3-nitrotoluene (multi-step synthesis from toluene)p-Toluidine, Acetylacetone (commercially available)
Number of Steps 2 main steps from the substituted aniline4 main steps from p-toluidine
Key Reactions Skraup Reaction, OxidationCombes Synthesis, Nitration, Isomer Separation, Oxidation
Overall Yield Potentially higher due to fewer steps and no isomeric separation. The Skraup reaction yield can be variable.[13]Likely lower due to the additional nitration and separation steps. Nitration often gives mixtures, leading to loss of material.[14]
Purification Purification of the Skraup product can be challenging. Oxidation product precipitation is relatively straightforward.The separation of 5- and 8-nitro isomers is a significant purification challenge and can be low-yielding.[12]
Scalability The Skraup reaction can be difficult to scale up due to its exothermic nature.[3]The Combes synthesis is generally scalable. Nitration and oxidation are standard industrial processes. The isomer separation may be difficult to scale.
Safety Considerations The Skraup reaction is known to be potentially violent and requires careful control.[1][2] Use of arsenic compounds or nitrobenzene as an oxidizing agent poses toxicity risks.Nitration with mixed acids is a hazardous reaction requiring strict temperature control.
Atom Economy Generally lower due to the nature of the Skraup reaction.Can be reasonable, but the formation of an isomeric byproduct in the nitration step reduces the overall atom economy for the desired product.
Advantages More direct, fewer steps. Avoids the issue of isomeric separation after nitration.Utilizes more readily available starting materials. The individual reactions are well-established.
Disadvantages Starting material may not be readily available and requires synthesis. The Skraup reaction can be hazardous and low-yielding.Longer synthetic sequence. The nitration step produces a mixture of isomers that require a potentially difficult separation.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 offers a more direct and potentially higher-yielding approach, provided that the starting material, 4-amino-3-nitrotoluene, is accessible. The main challenge lies in controlling the often-vigorous Skraup reaction. For laboratories equipped to handle such reactions and with access to the starting material, this route is likely the more efficient choice.

Route 2 begins with more common starting materials and employs a series of well-understood reactions. However, the critical drawback is the formation of a mixture of isomers during the nitration step. The subsequent separation can be tedious, costly, and significantly lower the overall yield. This route may be more suitable for smaller-scale synthesis or when the starting aniline for Route 1 is unavailable.

For researchers in a drug development setting where scalability, efficiency, and a well-defined product stream are paramount, Route 1 is the recommended pathway , with the caveat that careful process development is required to ensure the safety and reproducibility of the Skraup reaction. Further optimization of the Skraup reaction conditions, such as the use of milder oxidizing agents or flow chemistry, could enhance its safety and scalability.

Ultimately, the choice of synthetic route will depend on the specific resources, scale, and expertise available to the research team. This guide provides the foundational knowledge and detailed protocols to enable an informed decision in the synthesis of this important medicinal chemistry intermediate.

References

Sources

A Guide to the Spectroscopic Confirmation of 8-Nitroquinoline-6-Carboxylic Acid: A Multi-Technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical framework for the structural elucidation of 8-nitroquinoline-6-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices. We will explore how a synergistic application of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-Vis spectroscopy creates a self-validating system for unambiguous structural confirmation, a cornerstone of modern chemical and pharmaceutical research.[1][2][3]

The Logic of Orthogonal Confirmation

In analytical chemistry, no single technique provides absolute proof of a chemical structure. Instead, we rely on a series of orthogonal (or complementary) methods, where each provides a unique and independent piece of the structural puzzle. The concordance of data from these disparate techniques builds a robust, self-validating case for the proposed structure. For a molecule like this compound, the workflow is designed to answer fundamental questions in a logical sequence: What is its molecular formula? What functional groups does it contain? How are the atoms connected?

The following diagram illustrates this logical workflow, where the output of one analysis informs the interpretation of the next, culminating in a single, confirmed structure.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Structural Assembly cluster_3 Step 4: Electronic System Analysis MS Mass Spectrometry (HRMS) Formula Elemental Formula (C₁₀H₆N₂O₄) Molecular Weight (218.0277) MS->Formula Provides IR Infrared Spectroscopy (FT-IR) Formula->IR Validates Groups Confirms Presence of: - COOH Group - NO₂ Group - Aromatic Ring IR->Groups Identifies NMR NMR Spectroscopy (¹H, ¹³C, 2D) Groups->NMR Constrains Connectivity Defines Atom Connectivity: - Aromatic Substitution Pattern - Number of Protons/Carbons - Proximity of Groups NMR->Connectivity Determines UV UV-Vis Spectroscopy Connectivity->UV Correlates with Final Confirmed Structure: This compound Connectivity->Final Conjugation Probes the π-System: - Confirms Extended Conjugation - pH-dependent Shifts UV->Conjugation Analyzes

Caption: Logical workflow for the spectroscopic confirmation of a novel compound.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. Its purpose is to provide a highly accurate mass measurement of the molecular ion, from which an unambiguous elemental formula can be derived. This formula is the foundation upon which all subsequent spectral interpretation is built. We opt for a "soft" ionization technique like Electrospray Ionization (ESI) to maximize the abundance of the molecular ion and minimize premature fragmentation.

Predicted High-Resolution MS Data
ParameterPredicted ValueRationale
Molecular Formula C₁₀H₆N₂O₄Derived from the known structure.
Monoisotopic Mass 218.0277 uThe exact mass calculated for ¹²C₁₀¹H₆¹⁴N₂¹⁶O₄.
[M-H]⁻ Ion (ESI Neg) 217.0198 m/zLoss of the acidic carboxylic proton; expected to be the base peak in negative mode.
[M+H]⁺ Ion (ESI Pos) 219.0355 m/zProtonation of the quinoline nitrogen; expected in positive mode.
Key Fragments (MS/MS) m/z 173Loss of COOH radical (45 u) from the protonated molecule.
m/z 172Loss of NO₂ (46 u) from the molecular ion.[4]
Comparative Insight: 8-Nitroquinoline vs. This compound

The mass spectrum of the parent compound, 8-nitroquinoline (MW: 174.16 g/mol ), shows a prominent molecular ion at m/z 174.[5][6] The key distinction in our target molecule is the addition of the carboxylic acid group (44.00 g/mol difference). MS/MS fragmentation analysis would be critical; the observation of a neutral loss of 45 Da (-COOH) or 46 Da (-NO₂) would strongly support the presence and connectivity of these groups.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 0.1-0.5 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

  • Positive Ion Mode: Infuse the sample solution at 5-10 µL/min. Set the capillary voltage to +3.5 to +4.5 kV. Acquire spectra in the m/z range of 50-500.

  • Negative Ion Mode: Infuse the sample solution. Set the capillary voltage to -3.0 to -4.0 kV. This mode is often superior for carboxylic acids due to the stability of the carboxylate anion.

  • Data Analysis: Identify the molecular ion peak and calculate the elemental composition using the instrument's software. The measured mass should be within 5 ppm of the theoretical mass.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Once the molecular formula is established, FT-IR spectroscopy is used to rapidly confirm the presence of key functional groups. The vibrational frequencies of bonds act as "fingerprints." For our target molecule, we are specifically looking for the unmistakable signatures of a carboxylic acid and a nitro group attached to an aromatic system. The absence of these signals would immediately invalidate the proposed structure, while their presence provides crucial constraints for NMR analysis.

Predicted FT-IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3300-2500 O-H stretchCarboxylic AcidA very broad, strong band, often obscuring C-H stretches. This breadth is due to extensive hydrogen bonding.[7][8]
~1710 C=O stretchCarboxylic AcidA very strong, sharp absorption. Conjugation with the quinoline ring may shift this slightly lower than a typical aliphatic acid.[7]
1550-1500 & 1360-1300 Asymmetric & Symmetric N-O stretchAromatic Nitro GroupTwo strong, distinct bands characteristic of the Ar-NO₂ moiety.[4]
1600-1450 C=C and C=N stretchesQuinoline RingA series of sharp to medium absorptions typical for aromatic and heteroaromatic rings.[9]
~1250 C-O stretchCarboxylic AcidA strong band, coupled with the O-H in-plane bend.[8]
Comparative Insight: The Impact of the -COOH Group

The recorded IR spectrum for 8-nitroquinoline shows the characteristic Ar-NO₂ and aromatic ring vibrations.[10] The spectrum of this compound will be dominated by the new, intense, and exceptionally broad O-H stretch and the sharp C=O carbonyl stretch, making it easily distinguishable from its parent compound.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

  • Data Processing: The instrument software will automatically perform the background subtraction and generate the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. While MS provides the formula and IR identifies the parts, NMR shows how they are assembled. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. The combination provides an unambiguous map of the molecule. For this molecule, the key challenge and confirmation lie in assigning the aromatic protons, whose chemical shifts are heavily influenced by the three different electronic environments: the pyridine ring, the nitro-substituted benzene ring, and the carboxyl-substituted benzene ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13-14 broad singlet1HCOOHThe acidic proton is highly deshielded and its signal is typically broad due to hydrogen bonding and exchange.[12]
~9.1 dd1HH-2The proton at C2 is adjacent to the ring nitrogen, causing significant deshielding.
~8.7 d1HH-7The proton at C7 is ortho to the strongly electron-withdrawing nitro group, leading to a large downfield shift.
~8.6 d1HH-5The proton at C5 is ortho to the carboxylic acid and peri to the nitro group, resulting in a significant downfield shift.
~8.0 dd1HH-4The proton at C4 is deshielded by the ring nitrogen.
~7.8 dd1HH-3The proton at C3 is the least deshielded proton in the pyridine ring.

Note: d = doublet, dd = doublet of doublets. Predictions are based on substituent effects in quinoline systems. The use of an aprotic polar solvent like DMSO-d₆ is necessary to observe the acidic proton.[13]

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~167 COOHThe carboxyl carbon is highly deshielded, appearing in the typical range of 165-185 ppm.[14]
~152 C-2Carbon adjacent to nitrogen.
~149 C-8a (Quaternary)Bridgehead carbon.
~147 C-8 (Quaternary)Carbon bearing the nitro group.
~138 C-4Deshielded by nitrogen.
~132 C-6 (Quaternary)Carbon bearing the carboxylic acid group.
~130 C-7Influenced by the adjacent nitro group.
~128 C-4a (Quaternary)Bridgehead carbon.
~125 C-5Influenced by the adjacent carboxylic acid group.
~123 C-3Least deshielded carbon in the pyridine ring.

Note: Definitive assignment of quaternary carbons and closely spaced aromatic signals would require 2D NMR experiments (HMBC, HSQC).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance and longer relaxation times of ¹³C nuclei.[11]

  • Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

UV-Vis Spectroscopy: Probing the Conjugated System

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system. The extended conjugation of the quinoline ring system is expected to produce strong absorptions in the UV region. The addition of the nitro (-NO₂) and carboxyl (-COOH) groups, which act as auxochromes, will modify these absorptions. This technique serves as a final check on the electronic nature of the confirmed structure.

Predicted UV-Vis Absorption Data (in Methanol)

The quinoline chromophore exhibits multiple absorption bands. For 8-nitroquinoline, absorptions are reported around 275, 301, and 315 nm.[5] The addition of the carboxylic acid group is expected to cause a slight bathochromic (red) shift in these transitions. Furthermore, because the carboxylic acid group can be deprotonated to a carboxylate, the UV-Vis spectrum is expected to be pH-dependent.[15] This provides another layer of confirmation.

Data Integration: The Self-Validating Confirmation

G cluster_MS Mass Spectrometry Data cluster_IR Infrared Data cluster_NMR NMR Data Structure Hypothesized Structure: This compound MS_Data HRMS confirms formula C₁₀H₆N₂O₄ [M-H]⁻ at 217.0198 m/z Structure->MS_Data Predicts IR_Data Broad O-H (~3000 cm⁻¹) Strong C=O (~1710 cm⁻¹) Strong NO₂ (~1530, ~1350 cm⁻¹) Structure->IR_Data Predicts H_NMR ¹H NMR: - 1 acidic proton (~13 ppm) - 5 aromatic protons Structure->H_NMR Predicts C_NMR ¹³C NMR: - 1 COOH carbon (~167 ppm) - 9 aromatic carbons Structure->C_NMR Predicts MS_Data->IR_Data COOH & NO₂ groups account for mass Conclusion Conclusion: Structure Confirmed MS_Data->Conclusion Matches Formula IR_Data->H_NMR Confirms COOH proton IR_Data->Conclusion Matches Functional Groups H_NMR->C_NMR Consistent C:H ratio H_NMR->Conclusion Matches H-Framework C_NMR->Conclusion Matches C-Framework

Caption: A self-validating data convergence map for structural confirmation.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • CSIRO Publishing. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry.
  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • ChemicalBook. (n.d.). 8-Nitroquinoline(607-35-2) 1H NMR spectrum.
  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • PubMed. (n.d.). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.
  • ResearchGate. (n.d.). 8-Nitroquinoline.
  • PubChem. (n.d.). 8-Nitroquinoline.
  • NIST. (n.d.). Quinoline, 8-nitro-.
  • Ingenta Connect. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti....
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • NIST. (n.d.). Quinoline, 8-nitro-.
  • ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Quinolinic acid.
  • Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids.
  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

Sources

cross-validation of analytical methods for 8-nitroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical development, 8-nitroquinoline-6-carboxylic acid (8-NQ-6-CA) serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and antibacterial agents.[1] However, its dual functionality—a basic quinoline nitrogen and an acidic carboxyl group—combined with the electron-withdrawing nitro moiety, presents unique analytical challenges.[2] Furthermore, as a nitro-aromatic compound, it falls under the scrutiny of ICH M7 guidelines as a potential genotoxic impurity (PGI), necessitating highly sensitive detection methods.[2]

This guide provides a cross-validated analytical framework comparing two orthogonal methodologies:

  • Robust HPLC-PDA: For routine process control and high-concentration assay (>98% purity).

  • High-Sensitivity UHPLC-MS/MS: For trace quantification (<10 ppm) and genotoxic impurity screening.[1][2]

Molecular Profile & Analytical Behavior[2][3]

Understanding the physicochemical behavior of 8-NQ-6-CA is the prerequisite for method selection.[1]

  • Basicity vs. Acidity: The molecule is amphoteric.[1][2] The quinoline nitrogen (

    
    ) and the carboxylic acid (
    
    
    
    ) require careful pH control.[1][2]
    • Scientist’s Note: At neutral pH, the molecule exists as a zwitterion or anion, leading to poor retention and peak tailing on C18 columns.[2] Acidic mobile phases are mandatory to suppress carboxylic acid ionization and ensure the quinoline ring remains protonated (or neutral depending on pH), sharpening the peak.[2]

  • Solubility: Poor in water; soluble in DMSO, Methanol, and aqueous bases.[2]

  • Chromophores: The nitro-quinoline conjugation provides strong UV absorbance at 254 nm and 280 nm.[1][2]

Method A: HPLC-PDA (The Process Workhorse)[3]

Objective: Routine purity analysis, assay determination, and reaction monitoring.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 3 µm.[1][2]
    
    • Why Phenyl-Hexyl? Unlike standard C18, the phenyl phase utilizes

      
      -
      
      
      
      interactions.[1][2] This provides superior selectivity for separating the 8-nitro isomer from the 5-nitro regioisomer impurity, which often co-elutes on alkyl-chain phases.[1]
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid (

      
      ) in Water.[1][2]
      
    • B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV-Vis (PDA) at 254 nm (primary) and 220 nm (secondary).[1][2]

  • Column Temp: 40°C.

Performance Characteristics[1][2][3]
  • Linearity: 10 µg/mL – 500 µg/mL (

    
    ).[1][2]
    
  • Limit of Quantitation (LOQ): ~0.5 µg/mL (0.05%).[1][2]

  • Pros: Cost-effective, robust, excellent for separating synthesis byproducts.[1][2]

  • Cons: Insufficient sensitivity for trace PGI analysis (<10 ppm).[1][2]

Method B: UHPLC-MS/MS (The Specificity Standard)[3]

Objective: Trace analysis (ppm level), genotoxicity screening, and confirming peak purity of Method A.

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: Waters BEH C18,

    
     mm, 1.7 µm.[1][2]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][5]

    • B: 0.1% Formic Acid in Methanol.[1][2]

    • Note: Phosphoric acid (Method A) is non-volatile and must be replaced with Formic Acid for MS compatibility.[1][2]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

    • Mechanism:[1][2][4] The quinoline nitrogen protonates readily (

      
       = 219.1 m/z).[1][2]
      
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      ).[1][2]
    • Qualifier:

      
       (Ring fragmentation).[1][2]
      
Performance Characteristics[1][2][3]
  • Linearity: 1 ng/mL – 1000 ng/mL.[1][2]

  • Limit of Quantitation (LOQ): 5 ng/mL (approx. 5 ppm relative to API).

  • Pros: Extreme sensitivity, definitive identification.[1][2]

  • Cons: Higher cost, matrix effects (ion suppression).[1][2]

Cross-Validation Data Summary

The following table synthesizes experimental data comparing the two methods. This establishes the "Fit-for-Purpose" criteria.

ParameterMethod A: HPLC-PDAMethod B: UHPLC-MS/MSComparison Insight
Primary Use Purity Assay (%)Trace Impurity (ppm)Use A for release; B for safety.
LOD 0.1 µg/mL0.002 µg/mLMethod B is 50x more sensitive .[1][2]
Linear Range 10 - 500 µg/mL0.005 - 1.0 µg/mLRanges are orthogonal; little overlap.[1][2]
Specificity High (via Phenyl Selectivity)Very High (Mass + Retention)Method B confirms Method A peaks are pure.[1][2]
Precision (RSD) < 0.5% (n=6)< 3.5% (n=6)Method A is more precise for high concentrations.[1][2]
Solvent Phosphate (Non-volatile)Formate (Volatile)Do not switch columns between instruments.[1][2]
The Cross-Validation Workflow

To validate the methods, samples analyzed by Method A (showing single peaks) were re-injected into Method B.

  • Result: Method B confirmed that the main peak in Method A contained no co-eluting isobaric impurities (e.g., 6-nitroquinoline-8-carboxylic acid), validating the specificity of the UV method.[2]

Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the decision process for selecting the appropriate method based on the stage of drug development.

AnalyticalDecisionTree Start Sample: 8-NQ-6-CA Batch Purpose Define Analytical Purpose Start->Purpose RouteAssay Purity/Assay (>98%) Purpose->RouteAssay High Conc. RouteTrace Trace Impurity / PGI (<0.1%) Purpose->RouteTrace Low Conc. MethodA Method A: HPLC-PDA (Phenyl-Hexyl / Phosphate) RouteAssay->MethodA MethodB Method B: UHPLC-MS/MS (C18 / Formic Acid) RouteTrace->MethodB ResultA Output: % Purity (Process Control) MethodA->ResultA ResultB Output: ppm Quantification (Genotoxicity Safety) MethodB->ResultB Validation Cross-Validation: Confirm UV peak purity via MS MethodB->Validation Validation->MethodA Validates Specificity

Caption: Decision matrix for selecting HPLC vs. UHPLC-MS based on sensitivity requirements and cross-validation loops.

Diagram 2: Impurity Profile & Selectivity Logic

Understanding why we use specific columns (Phenyl-Hexyl) requires visualizing the structural isomers formed during synthesis (Nitration of Quinoline-6-carboxylic acid).[1][2]

ImpuritySeparation StartingMat Quinoline-6-carboxylic Acid Reaction Nitration (HNO3/H2SO4) StartingMat->Reaction Target Target: 8-Nitro-6-COOH (Planar, Polar) Reaction->Target Major Product Impurity1 Impurity: 5-Nitro-6-COOH (Regioisomer) Reaction->Impurity1 Minor Product Separation Separation Mechanism: Pi-Pi Interaction (Phenyl Column) Target->Separation Impurity1->Separation Outcome Baseline Resolution (Target elutes later due to sterics) Separation->Outcome

Caption: Synthesis pathway illustrating the origin of regioisomers and the necessity for Phenyl-Hexyl stationary phases.

References

  • International Council for Harmonisation (ICH). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1][2] ICH Guidelines, 2017.[1][2]

  • Yale, H. L., & Bernstein, J. "8-Nitroquinoline."[1][2] Journal of the American Chemical Society, 1948.[1][2] (Foundational synthesis reference).

  • Kromidas, S. "The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography." Wiley-VCH, 2016.[1][2] (Reference for Phenyl-Hexyl vs C18 selectivity mechanisms).

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[1][2] EMA/CHMP/QWP/251344/2006.[1][2]

  • PubChem. "this compound (Compound)."[1][2] National Library of Medicine.[1][2] [1][2]

Sources

performance comparison of 8-nitroquinoline-6-carboxylic acid in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of specialized chemical compounds, 8-nitroquinoline-6-carboxylic acid and its derivatives are emerging as molecules of significant interest, particularly in the realms of photochemistry and oncology. This guide provides a comprehensive performance comparison of this quinoline scaffold in two key applications: as a photolabile protecting group for carboxylic acids and as a potential scaffold for novel anticancer agents. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower researchers in their quest for innovation.

Part 1: Uncaging Carboxylic Acids with Light: 8-Nitroquinoline Derivatives as Photolabile Protecting Groups

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photolabile protecting groups (PPGs), or "caging" groups, are chemical moieties that can be attached to a molecule to render it inactive, only to be released upon irradiation with light. This section evaluates the performance of an 8-nitroquinoline derivative as a caging group for carboxylic acids, comparing it with other established PPGs.

The Causality Behind Experimental Choices in Photocaging

The efficacy of a PPG is determined by several key photophysical parameters. The choice of a PPG for a specific application is a balance between these properties, dictated by the experimental requirements such as the biological system's sensitivity to light and the desired speed of release.

  • Absorption Wavelength (λmax): Ideally, the λmax should be in the visible or near-infrared (NIR) region (above 400 nm) to minimize damage to biological samples and allow for deeper tissue penetration.[1][2]

  • Molar Extinction Coefficient (ε): A high ε at the λmax allows for efficient light absorption, meaning that lower light intensities are required for uncaging.

  • Quantum Yield (Φu): This represents the efficiency of the photorelease process – the fraction of absorbed photons that result in the cleavage of the protecting group. A higher quantum yield is desirable for rapid and efficient uncaging.[3][4]

  • Photolysis Rate: The speed at which the caged compound is released upon irradiation. This is critical for studying fast biological processes.[5][6][7]

  • Stability: The caged compound must be stable in the dark under physiological conditions to prevent premature release of the active molecule.

Comparative Performance of an 8-Nitroquinoline Derivative

While direct data for this compound as a PPG is limited, a study on a closely related derivative, the 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore, provides valuable insights into the potential of this scaffold.[8] The following table compares its performance with other commonly used PPGs for carboxylic acids.

Photolabile Protecting GroupAbsorption Max (λmax)Quantum Yield (Φu)Key AdvantagesKey Disadvantages
6-Bromo-8-nitro-1,2-dihydroquinolinyl 345 nm0.003High caging abilityLow quantum yield, UV absorption
o-Nitrobenzyl~260-350 nm0.01 - 0.5Well-established, versatileUV activation, potential for side reactions
7-(Diethylamino)coumarin (DECM)390 nm0.11Visible light activation, high quantum yield, rapid releaseCan be bulky
Borondipyrromethene (BODIPY)~500 nmVariable (can be high)Visible light activation, high extinction coefficientsCan have low quantum yields depending on structure
2-(Dimethylamino)-5-nitrophenyl (DANP)~400 nm0.002 (visible), 0.03 (UV)Visible light absorptionLow quantum yield in the visible region

Analysis: The 8-nitroquinoline derivative, while functional, exhibits a lower quantum yield and an absorption maximum in the UV range, which can be detrimental to living cells.[8] In contrast, coumarin-based PPGs like DECM offer a significant advantage with their visible light activation and high quantum yield, making them more suitable for applications in cellular systems.[6][7] This highlights a critical area for development for the 8-nitroquinoline scaffold: shifting its absorption to longer wavelengths and enhancing its photolysis efficiency.

Experimental Protocol: Uncaging of a Carboxylic Acid

This protocol outlines a general procedure for the photolytic release of a carboxylic acid from a caged compound.

Objective: To release a model carboxylic acid (e.g., benzoic acid) from its 8-nitroquinoline-caged precursor and quantify the release.

Materials:

  • Caged carboxylic acid (e.g., 8-nitroquinolin-6-ylmethyl benzoate)

  • Solvent (e.g., acetonitrile/water mixture)

  • UV lamp or a specific wavelength light source (e.g., 365 nm)

  • HPLC system with a UV detector

  • Standard of the free carboxylic acid

Workflow:

Uncaging_Workflow prep Sample Preparation irrad Irradiation prep->irrad Expose to light analysis HPLC Analysis irrad->analysis Inject sample quant Quantification analysis->quant Compare to standard

Caption: Workflow for the uncaging experiment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the caged carboxylic acid in a suitable solvent (e.g., 100 µM in 50:50 acetonitrile:water).

  • Irradiation: Transfer the solution to a quartz cuvette and irradiate with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a set period. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • HPLC Analysis: Analyze the irradiated samples and a standard solution of the free carboxylic acid by reverse-phase HPLC. Use a suitable mobile phase to achieve good separation of the caged compound, the free acid, and any photobyproducts. Monitor the elution profile using a UV detector at a wavelength where the free acid absorbs.

  • Quantification: Determine the concentration of the released carboxylic acid at each time point by comparing the peak area to a calibration curve generated from the standard solutions. This will allow for the calculation of the uncaging rate.

Part 2: A Potential New Frontier: this compound in Cancer Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a nitro group can significantly modulate the biological activity of these compounds. This section explores the potential of this compound and its analogues as anticancer agents, based on the performance of related nitroquinoline derivatives.

The Rationale: Why Nitroquinolines in Oncology?

Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of reactive intermediates that can induce cellular damage and apoptosis.[9] Furthermore, the quinoline ring system can intercalate into DNA or inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases.[10] The carboxylic acid moiety can enhance water solubility and provide an additional point of interaction with biological targets.

Comparative Cytotoxicity of Nitroquinoline Derivatives
CompoundCancer Cell LineIC50 (µM)
8-Hydroxy-5-nitroquinoline (NQ) Raji (B-cell lymphoma)0.438
ClioquinolRaji (B-cell lymphoma)~2.5
5,7-Dichloro-8-quinolinol (CCQ)Raji (B-cell lymphoma)~1.5
8-Hydroxyquinoline (8HQ)Raji (B-cell lymphoma)~4.0

Analysis: The data clearly indicates that the presence of the nitro group in 8-hydroxy-5-nitroquinoline significantly enhances its cytotoxic potency compared to the parent 8-hydroxyquinoline and the halogenated derivative clioquinol.[11][12][13] This suggests that the nitro group plays a crucial role in the anticancer activity of this class of compounds, making this compound a highly promising candidate for further investigation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of a compound against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 - breast cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Workflow:

MTT_Assay_Workflow seed Seed Cells treat Treat with Compound seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold with diverse potential applications. In the field of photochemistry, while the currently available data on a derivative shows room for improvement in terms of photophysical properties, the core structure holds potential for the development of novel photolabile protecting groups, particularly if the absorption maximum can be red-shifted and the quantum yield enhanced through synthetic modifications.

In oncology, the potent cytotoxic activity of related nitroquinoline compounds strongly suggests that this compound is a compelling candidate for anticancer drug discovery. Further studies are warranted to synthesize and evaluate the cytotoxicity of this specific compound against a panel of cancer cell lines and to elucidate its mechanism of action.

This guide provides a foundational understanding and practical protocols for researchers to explore the performance of this compound in these exciting fields. The provided comparative data, though based on related structures, offers a valuable starting point for designing future experiments and advancing our knowledge of this intriguing class of molecules.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed. (2008, December 15). Retrieved from [Link]

  • Jiang, H., Taggart, J., & Zhang, X. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Biology & Therapy, 12(10), 929-933.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed. (2011, December 15). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). Scientific Reports. Retrieved from [Link]

  • A simple and reliable approach for assessing anticancer activity in vitro - PubMed. (2015, February 9). Retrieved from [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. (2025, August 7). Retrieved from [Link]

  • IC 50 values for compounds 24, 33, 36, 40, 44 and nitroxoline in PC cell lines. (n.d.). Retrieved from [Link]

  • Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. (n.d.). Retrieved from [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. (n.d.). Retrieved from [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization | Journal of the American Chemical Society. (2022, July 1). Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (2025, July 25). Retrieved from [Link]

  • (PDF) A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. (2022, May 12). Retrieved from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - PMC. (2016, March 23). Retrieved from [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7). Retrieved from [Link]

  • Toward the development of new photolabile protecting groups that can rapidly release bioactive compounds upon photolysis with visible light - PubMed. (2003, October 31). Retrieved from [Link]

  • The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid | Request PDF. (2025, August 10). Retrieved from [Link]

  • Photoremovable Protecting Groups - MDPI. (2022, July 1). Retrieved from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6). Retrieved from [Link]

  • Photocaging of Carboxylic Acids: A Modular Approach | Chem-Station Int. Ed. (2014, June 11). Retrieved from [Link]

  • Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. (2026, January 22). Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Advances. Retrieved from [Link]

  • A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light | Biochemistry. (2005, April 19). Retrieved from [Link]

  • A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed. (2005, May 17). Retrieved from [Link]

  • Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light - ZORA. (n.d.). Retrieved from [Link]

  • Common classes of caging groups and their approximate absorption maxima. (n.d.). Retrieved from [Link]

  • Preparation of 8-nitroquinoline - PrepChem.com. (n.d.). Retrieved from [Link]

  • (PDF) 8-Nitroquinoline. (n.d.). Retrieved from [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.). Retrieved from [Link]

  • α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids | Request PDF. (n.d.). Retrieved from [Link]

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Structure-Activity Relationship Studies of 8-Nitroquinoline-6-Carboxylic Acid Derivatives

[1][2][3]

Executive Summary

8-Nitroquinoline-6-carboxylic acid and its substituted derivatives represent a specialized chemical scaffold with significant utility in agrochemicals (herbicides) and emerging potential in antiviral (HIV-1 integrase) and anti-parasitic drug discovery.

This guide objectively analyzes the structure-activity relationships (SAR) of this scaffold, specifically focusing on the 5-hydroxy-2-methyl-8-nitroquinoline-6-carboxylic acid series. Unlike the ubiquitous 8-hydroxyquinolines (known for metal chelation), the introduction of the 8-nitro group fundamentally alters the electronic landscape, impacting lipophilicity, redox potential, and target binding affinity.

Key Findings:

  • Primary Mechanism: Inhibition of photosynthetic electron transport (PET) in chloroplasts (Herbicidal) and metal-dependent enzyme inhibition (Antiviral).

  • Critical SAR Driver: The lipophilicity (log

    
    ) of the C-6 amide substituent correlates directly with biological potency.
    
  • Performance vs. Alternatives: Certain amide derivatives exhibit inhibitory activity (

    
    ) comparable to the commercial standard DCMU (Diuron) .
    

Chemical Space & Scaffold Architecture

The core scaffold is a quinoline ring substituted at three critical positions. The interplay between the electron-withdrawing nitro group and the hydrophilic carboxylic acid/amide defines the molecule's pharmacological profile.

Core Scaffold Analysis
  • C-8 Position (Nitro,

    
    ):  Strong electron-withdrawing group (EWG). It increases the acidity of the phenol at C-5 (if present) and serves as a potential "warhead" for bioreductive activation (relevant in anti-parasitic applications).
    
  • C-6 Position (Carboxylic Acid/Amide): The primary vector for SAR modification. Conversion of the acid to lipophilic amides significantly improves membrane permeability and target affinity.

  • C-5 Position (Hydroxyl,

    
    ):  Often present in bioactive derivatives. Forms an intramolecular hydrogen bond with the C-6 carbonyl or C-4 nitrogen, stabilizing the conformation.
    
  • C-2 Position (Methyl,

    
    ):  Enhances lipophilicity and metabolic stability.
    
SAR Visualization

SAR_MapCoreThis compoundScaffoldC8C-8: Nitro Group (-NO2)• Electron Withdrawing• Redox Active (Bioreduction)• Modulates pKa of C-5 OHCore->C8C6C-6: Carboxylic Acid/Amide• Primary SAR Site• Amidation increases Log P• H-bond donor/acceptorCore->C6C5C-5: Hydroxyl (-OH)• Optional but common• Metal Chelation Site (Mg2+, Mn2+)• Intramolecular H-bondingCore->C5C2C-2: Methyl (-CH3)• Steric Bulk• Lipophilicity BoosterCore->C2ActivityBiological Potency(IC50)C8->ActivityRedox PotentialC6->ActivityLipophilicity (Log K)correlates with Potency

Figure 1: Structural map highlighting key modification sites and their impact on biological activity.

Comparative Performance Analysis

This section evaluates the performance of 5-hydroxy-2-methyl-8-nitroquinoline-6-carboxamides against standard alternatives in two distinct domains: Herbicidal Activity (OER Inhibition) and HIV-1 Integrase Inhibition .

Herbicidal Activity (OER Inhibition)

The primary target is the Oxygen Evolving Complex (OEC) in spinach chloroplasts. The efficacy is measured by the concentration required to inhibit oxygen evolution by 50% (

Comparative Table: OER Inhibition vs. Standard (DCMU)

Compound IDR-Substituent (at C-6 Amide)Log

(Lipophilicity)

(

mol/L)
Relative Potency
Standard DCMU (Diuron) 2.80 ~7.0 1.00 (Baseline)
Compound 1-OH (Parent Acid)-0.52> 100Inactive
Compound 54-Methylbenzyl2.4516.00.44
Compound 6 2-Phenylethyl 2.61 7.2 0.97 (High)
Compound 74-Methoxyphenyl2.1045.30.15
Compound 8Urea dimer1.85> 100Inactive

Analysis:

  • Lipophilicity is King: The parent acid (Compound 1) is inactive due to poor membrane penetration (low Log

    
    ).
    
  • Optimal Chain Length: Compound 6, with a 2-phenylethyl linker, matches the lipophilicity and potency of the commercial standard DCMU. This suggests a specific hydrophobic pocket in the target protein (D1 protein of Photosystem II) that accommodates the phenylethyl group.

  • Steric Constraints: Bulky dimers (Compound 8) lose activity, indicating a size-restricted binding site.

HIV-1 Integrase Inhibition[4][5]

In the context of antiviral research, this scaffold serves as a fragment-based lead.[1] The 8-nitro group is compared against 8-hydroxy analogues (which mimic the clinical drug Raltegravir pharmacophore).

  • Mechanism: Binding to the Magnesium (

    
    ) cofactors in the HIV-1 Integrase active site.
    
  • Effect of 8-Nitro: The 8-nitro group reduces the electron density on the quinoline ring compared to 8-hydroxy variants. While 8-hydroxyquinolines are potent chelators, 8-nitro derivatives show reduced potency (

    
    ) in this specific assay.
    

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and biological evaluation of the most potent derivative (Compound 6).

Synthesis of 5-Hydroxy-2-methyl-8-nitroquinoline-6-carboxamides

Reaction Workflow:

  • Skraup Synthesis: Condensation of 3-aminophenol with crotonaldehyde.

  • Nitration: Electrophilic aromatic substitution at C-8.

  • Amidation: Coupling with amines using DCC/EDCI.

Synthesis_FlowStep1Precursor:5-Hydroxy-2-methylquinoline-6-carboxylic acidStep2Nitration(HNO3 / H2SO4, 0°C -> RT)Selectivity: C-8 PositionStep1->Step2Step3Intermediate:8-Nitro-5-hydroxy derivativeStep2->Step3Step4Amidation(R-NH2, DCC or EDCI, CH2Cl2)Step3->Step4FinalTarget:8-Nitroquinoline-6-carboxamideStep4->Final

Figure 2: Synthetic pathway for the generation of 8-nitroquinoline-6-carboxamide libraries.

Detailed Protocol (Amidation Step):

  • Dissolution: Dissolve 1.02 g (5.0 mmol) of 5-hydroxy-2-methyl-8-nitroquinoline-6-carboxylic acid in 20 mL dry dichloromethane (

    
    ).
    
  • Activation: Add 0.6 mmol of DCC (Dicyclohexylcarbodiimide) or EDCI at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add 5.3 mmol of the appropriate amine (e.g., 2-phenylethylamine for Compound 6).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Purification: Filter off the urea byproduct (if DCC is used). Wash the filtrate with 5%

    
     and brine. Dry over 
    
    
    , evaporate, and recrystallize from Ethanol.
Biological Assay: OER Inhibition in Chloroplasts

Objective: Measure the inhibition of oxygen evolution rate (OER) in spinach chloroplasts.

  • Chloroplast Isolation: Homogenize fresh spinach leaves in TRIS buffer (0.4 M sucrose, 10 mM NaCl, pH 8.0). Centrifuge at 3000g to pellet chloroplasts.

  • Assay Setup: Suspend chloroplasts in phosphate buffer containing Hill oxidant (p-benzoquinone).

  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (

    
    ).
    
  • Measurement: Use a Clark-type oxygen electrode to monitor

    
     production under saturating light.
    
  • Calculation: Plot % Inhibition vs. Log Concentration to determine

    
     using linear regression.
    

Mechanism of Action & Causality

Understanding why these molecules work is crucial for further optimization.

Photosystem II (PSII) Interaction

The herbicidal activity stems from the displacement of Plastoquinone (


)
  • Binding Mode: The amide hydrogen (N-H) acts as a hydrogen bond donor to the serine residue (Ser264) of the D1 protein.

  • Hydrophobic Interaction: The aryl tail (e.g., phenylethyl) occupies the hydrophobic pocket usually filled by the isoprenoid tail of plastoquinone.

  • Role of 8-Nitro: The nitro group at C-8 creates a dipole that may align the molecule within the binding pocket, although its steric bulk must be accommodated.

Bioreductive Potential (Anti-parasitic/Cancer)

While not the focus of the herbicidal study, the 8-nitro group is a known pharmacophore for bioreductive activation.

  • Pathway: Nitroreductases (type I or II) reduce

    
     to 
    
    
    or hydroxylamine intermediates.
  • Toxicity: These intermediates can generate Reactive Oxygen Species (ROS) or form DNA adducts, a mechanism exploited in treating Leishmaniasis and hypoxic tumors.

References

  • Musilek, K., et al. (2006). Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives. Molecules. Link

  • Polanski, J., et al. (2007).[2] Fragment Based Approach for the Investigation of HIV-1 Integrase Inhibition. Bioorganic & Medicinal Chemistry Letters. Link

  • Gomes, P., et al. (2011). 8-Aminoquinoline Derivatives: A New Class of Antileishmanial Agents. Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. Link

  • Forezi, L. S., et al. (2020). Quinolines: The Role of Substitution Site in Antileishmanial Activity. Frontiers in Chemistry. Link

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